GB1908
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H18Cl2N4O5S2 |
|---|---|
分子量 |
505.4 g/mol |
IUPAC 名称 |
4-[1-[(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-5-hydroxy-6-(hydroxymethyl)-3-methoxyoxan-4-yl]triazol-4-yl]-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C18H18Cl2N4O5S2/c1-28-16-14(24-5-11(22-23-24)12-7-30-18(27)21-12)15(26)13(6-25)29-17(16)31-8-2-3-9(19)10(20)4-8/h2-5,7,13-17,25-26H,6H2,1H3,(H,21,27)/t13-,14+,15+,16-,17-/m1/s1 |
InChI 键 |
MNYFYJPPTJLAMF-DRRXZNNHSA-N |
产品来源 |
United States |
Foundational & Exploratory
GB1908: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and mechanism of action for GB1908, a selective, orally available small molecule inhibitor of Galectin-1 (Gal-1). The information presented is intended for a scientific audience and is based on publicly available research.
Core Mechanism of Action: Targeting Galectin-1
This compound is a glycomimetic inhibitor that selectively targets the carbohydrate recognition domain (CRD) of Galectin-1.[1][2] Galectin-1 is a β-galactoside-binding lectin that is often overexpressed in the tumor microenvironment of various aggressive cancers, where its presence is correlated with poor patient survival.[2][3] By binding to glycans on cell surface receptors, Galectin-1 triggers a cascade of pro-tumorigenic and immunosuppressive signals. This compound competitively inhibits the binding of Galectin-1 to these cell surface glycoproteins, thereby disrupting its downstream signaling functions.
The primary anti-cancer effects of this compound are attributed to two key mechanisms:
-
Reversal of T-cell Apoptosis: Galectin-1 secreted by tumor cells can induce apoptosis (programmed cell death) in activated T-cells, a key mechanism of immune evasion.[2][4] this compound has been shown to attenuate this Galectin-1-induced T-cell apoptosis, thereby potentially restoring anti-tumor immunity.[2][4]
-
Reduction of Immunosuppressive Cytokines: Galectin-1 promotes an immunosuppressive tumor microenvironment by stimulating the production of various cytokines. This compound has been demonstrated to reduce the secretion of key immunosuppressive cytokines, including IL-6, TNFα, IL-17A, and IFNγ.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Value | Species | Notes |
| Kd vs. Galectin-1 | 0.057 µM (57 nM) | Human | Dissociation constant, a measure of binding affinity.[4][6] |
| Kd vs. Galectin-3 | 6.0 µM | Human | Demonstrates >100-fold selectivity for Galectin-1 over Galectin-3.[4][6] |
| IC50 (Jurkat cell apoptosis) | 850 nM | Human | Concentration required to inhibit 50% of Galectin-1-induced apoptosis in Jurkat T-cells.[4][6] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Outcome |
| Breast Carcinoma | Syngeneic Mouse Model | Not Specified | Slowed tumor growth.[2][3] |
| Metastatic Skin Cutaneous Melanoma | Syngeneic Mouse Model | Not Specified | Slowed tumor growth.[2][3] |
| LL/2 Lung Carcinoma | Syngeneic Mouse Model | 30 mg/kg, twice daily (b.i.d.) | Reduced primary tumor growth.[4][6] |
Signaling Pathways Modulated by this compound
The anti-cancer activity of this compound stems from its ability to inhibit Galectin-1-mediated signaling pathways. The following diagrams illustrate the key pathways involved.
Inhibition of Galectin-1-Induced T-Cell Apoptosis
Extracellular Galectin-1, secreted by tumor and stromal cells, crosslinks glycoproteins such as CD7, CD43, and CD45 on the surface of activated T-cells. This clustering initiates a signaling cascade that can lead to apoptosis through both caspase-dependent and -independent mechanisms, in part through the activation of the NF-κB pathway. This compound competitively binds to the CRD of Galectin-1, preventing this initial crosslinking event and thereby inhibiting the downstream apoptotic signaling.
Caption: this compound inhibits Galectin-1 binding to T-cell receptors, blocking apoptosis.
Disruption of Pro-Tumorigenic Signaling in the Tumor Microenvironment
Galectin-1 contributes to a pro-tumorigenic microenvironment by acting on various cell types, including cancer-associated fibroblasts (CAFs) and the cancer cells themselves. One key mechanism is the induction of Stromal Cell-Derived Factor-1 (SDF-1, also known as CXCL12) from stromal cells via the NF-κB pathway. SDF-1 then acts on cancer cells through its receptor CXCR4 to promote migration, invasion, and metastasis. This compound, by inhibiting Galectin-1, can reduce SDF-1 production and thereby mitigate these pro-metastatic effects.
Caption: this compound disrupts Galectin-1-mediated pro-metastatic signaling.
Experimental Protocols
Detailed, step-by-step protocols for the specific this compound studies are not fully available in the public domain. However, based on the methodologies cited, the following sections outline the general procedures for the key experiments performed.
Jurkat T-Cell Apoptosis Assay
This assay is used to determine the ability of this compound to inhibit Galectin-1-induced apoptosis in a human T-cell line.
Objective: To quantify the concentration-dependent inhibition of Gal-1-induced apoptosis by this compound.
General Protocol:
-
Cell Culture: Jurkat E6-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Cells are seeded in 96-well plates.
-
A dilution series of this compound is prepared and pre-incubated with the cells for a specified period (e.g., 30-60 minutes).
-
Recombinant human Galectin-1 is then added to the wells to induce apoptosis. Control wells include untreated cells, cells treated with Galectin-1 only, and cells treated with this compound only.
-
-
Apoptosis Detection (Flow Cytometry):
-
After an incubation period (e.g., 4-18 hours), cells are harvested.
-
Cells are washed with a binding buffer and then stained with fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells. PI/7-AAD enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.
-
-
Data Analysis:
-
The percentage of apoptotic cells (Annexin V positive, PI/7-AAD negative) is quantified using a flow cytometer.
-
The IC50 value is calculated by plotting the percentage of apoptosis against the concentration of this compound and fitting the data to a dose-response curve.
-
In Vitro Tumor Microenvironment (BioMAP®) Assay
This assay models the complex interactions within the tumor microenvironment to assess the effect of this compound on cytokine production.
Objective: To measure the effect of this compound on the production of immunosuppressive cytokines in a co-culture system mimicking the tumor stroma.
General Protocol:
-
System Setup: A co-culture system is established, typically including:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Human primary dermal fibroblasts
-
A human cancer cell line (e.g., H1299 non-small cell lung cancer)
-
-
Stimulation and Treatment:
-
The co-culture is stimulated with T-cell receptor ligands to create an inflammatory environment representative of the tumor microenvironment.
-
The system is then treated with various concentrations of this compound.
-
-
Biomarker Analysis:
-
After a defined incubation period (e.g., 48 hours), the cell culture supernatants are collected.
-
The levels of various protein biomarkers, including immunosuppressive cytokines (e.g., IL-6, TNFα), are measured using methods such as ELISA.
-
-
Data Analysis: The changes in biomarker levels in the presence of this compound are compared to vehicle-treated controls to determine the inhibitory effect of the compound.
Syngeneic Mouse Models of Cancer
These in vivo models are used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.
Objective: To determine if treatment with this compound can inhibit tumor growth in live animals with a functional immune system.
General Protocol:
-
Cell Line and Animal Model:
-
A murine cancer cell line (e.g., LL/2 lung carcinoma, 4T1 breast carcinoma) is selected that is syngeneic to the chosen mouse strain (e.g., C57BL/6 or BALB/c).
-
A specific number of cancer cells are implanted, typically subcutaneously or orthotopically, into the mice.
-
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control (vehicle) groups.
-
This compound is administered, often orally, at a specified dose and schedule (e.g., 30 mg/kg, twice daily).
-
-
Efficacy Measurement:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors may be excised and weighed.
-
The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.
-
-
Workflow Diagram:
Caption: Workflow for a typical syngeneic mouse model efficacy study.
Conclusion
This compound is a promising selective Galectin-1 inhibitor with a dual mechanism of action that involves the reversal of T-cell apoptosis and the reduction of immunosuppressive cytokines. Preclinical data demonstrates its potential to inhibit tumor growth in various cancer models. The information provided in this guide summarizes the core scientific understanding of this compound and provides a framework for further research and development in the field of cancer immunotherapy.
References
- 1. Galectin-1 promotes tumor progression via NF-κB signaling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-1 mediates chronic STING activation in tumors to promote metastasis through MDSC recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-1-driven upregulation of SDF-1 in pancreatic stellate cells promotes pancreatic cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galectin-1 Upregulates CXCR4 to Promote Tumor Progression and Poor Outcome in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sweet and the bitter sides of galectin-1 in immunity: its role in immune cell functions, apoptosis, and immunotherapies for cancer with a focus on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-1 links tumor hypoxia and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
What is the binding affinity of GB1908 to galectin-1?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the selective galectin-1 inhibitor, GB1908. The document details the quantitative binding data, the experimental methodologies used for its determination, and the relevant signaling pathways affected by the inhibition of galectin-1 by this compound. This information is intended to support researchers and professionals in the fields of oncology, immunology, and drug development in understanding the mechanism and potential applications of this compound.
Core Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for galectin-1 has been robustly characterized using multiple biophysical techniques. The compound demonstrates high affinity for both human and mouse galectin-1, with significant selectivity over other galectins, particularly galectin-3. This selectivity is a critical attribute for a targeted therapeutic. The key quantitative data are summarized in the tables below.
Table 1: Dissociation and Inhibition Constants for this compound
| Target Protein | Method | Parameter | Value | Reference |
| Human Galectin-1 | Fluorescence Polarization | Kd | 57 nM | [1][2] |
| Mouse Galectin-1 | Fluorescence Polarization | Kd | 72 nM | [2] |
| Human Galectin-1 | Not Specified | Ki | 57 nM | [3] |
| Mouse Galectin-1 | Not Specified | Ki | 72 nM | [3] |
Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity. A lower value indicates a stronger binding interaction.
Table 2: Selectivity Profile of this compound
| Target Protein | Method | Parameter | Value | Selectivity (over Gal-1) | Reference |
| Human Galectin-3 | Fluorescence Polarization | Kd | 6.0 µM | >100-fold | [1] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| Jurkat T-cells | Galectin-1-induced Apoptosis | IC50 | 850 nM | [1] |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the galectin-1-induced apoptosis in Jurkat cells.
Experimental Protocols
The determination of the binding affinity and functional activity of this compound involved several key experimental techniques. The methodologies for these assays are detailed below, based on information from the primary literature and general laboratory protocols.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In the context of this compound, a competition FP assay was likely employed to determine its binding affinity for galectin-1.
Principle: A fluorescently labeled carbohydrate ligand with a known affinity for galectin-1 is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger galectin-1 protein, the tumbling rate of the probe slows significantly, leading to an increase in fluorescence polarization. When an unlabeled inhibitor like this compound is introduced, it competes with the fluorescent probe for binding to galectin-1. This competition displaces the probe, causing it to tumble freely again and thus decreasing the fluorescence polarization. The degree of this decrease is proportional to the binding affinity of the inhibitor.
Illustrative Workflow:
Caption: Workflow of a competitive Fluorescence Polarization assay.
Detailed Protocol (General):
-
Reagents and Buffers:
-
Recombinant human or mouse galectin-1.
-
A suitable fluorescently labeled carbohydrate probe (e.g., fluorescein-labeled lactose (B1674315) or a higher affinity ligand).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., phosphate-buffered saline with a small percentage of a non-ionic detergent to prevent non-specific binding).
-
-
Assay Procedure:
-
A fixed concentration of galectin-1 and the fluorescent probe are added to the wells of a microplate. The concentrations are optimized to ensure a significant polarization window between the bound and free probe.
-
A serial dilution of this compound is then added to the wells.
-
The plate is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the concentration of this compound.
-
The resulting sigmoidal curve is fitted to a suitable binding model (e.g., one-site competition) to calculate the IC50 value.
-
The Kd or Ki value for this compound is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It was used to corroborate the binding affinity data for this compound obtained from the FP assay.
Principle: One of the interacting molecules (the ligand, in this case, galectin-1) is immobilized on a sensor chip. The other molecule (the analyte, this compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This signal change is proportional to the mass of the analyte bound. By monitoring the association and dissociation phases of the interaction, kinetic parameters (ka and kd) and the dissociation constant (Kd) can be determined.
Illustrative Workflow:
Caption: General workflow for an SPR binding experiment.
Detailed Protocol (General):
-
Immobilization:
-
A sensor chip (e.g., a CM5 chip) is activated.
-
Recombinant galectin-1 is immobilized onto the sensor surface via amine coupling or another suitable chemistry.
-
The surface is then deactivated and stabilized.
-
-
Binding Analysis:
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
Different concentrations of this compound are injected over the surface for a defined period (association phase).
-
The running buffer is then flowed over the surface again to monitor the dissociation of this compound from galectin-1 (dissociation phase).
-
The sensor surface is regenerated between cycles using a specific regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are corrected for any non-specific binding by subtracting the signal from a reference channel.
-
The association and dissociation curves are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Signaling Pathway Modulation
Galectin-1 is known to play a significant role in immune regulation, particularly in T-cell homeostasis. One of its key functions is the induction of apoptosis in activated T-cells. This compound, by inhibiting galectin-1, can block this pro-apoptotic signal.
Galectin-1-Induced T-cell Apoptosis
Extracellular galectin-1 can bind to specific glycans on the surface of T-cells, cross-linking glycoproteins such as CD7, CD43, and CD45. This cross-linking can trigger a signaling cascade that leads to apoptosis. One of the key pathways involved is the Fas/FasL (CD95/CD95L) death receptor pathway. Galectin-1 binding can lead to the clustering of Fas receptors, initiating the downstream activation of caspase-8 and subsequently the executioner caspase-3, culminating in programmed cell death.
Signaling Pathway Diagram:
Caption: Inhibition of Galectin-1-induced T-cell apoptosis by this compound.
This guide provides a detailed technical overview of the binding characteristics of this compound. The high affinity and selectivity of this compound for galectin-1, coupled with its ability to inhibit galectin-1-mediated T-cell apoptosis, underscore its potential as a therapeutic agent in indications where galectin-1 is overexpressed, such as certain cancers. The provided experimental methodologies and signaling pathway information serve as a valuable resource for further research and development efforts.
References
GB1908: A Novel Galectin-1 Inhibitor Reshaping the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of GB1908, a novel, selective, and high-affinity small molecule inhibitor of the Galectin-1 (Gal-1) carbohydrate recognition domain. It details the current understanding of this compound's mechanism of action in modulating the tumor microenvironment (TME), supported by preclinical data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and immunology.
Executive Summary
Galectin-1 is a key protein implicated in tumor progression and immune evasion.[1][2][3] Its overexpression in the TME is associated with poor prognosis in several cancers.[1][2][3] this compound is a first-in-class, orally available small molecule designed to selectively inhibit Gal-1, thereby disrupting its immunosuppressive functions and impeding tumor growth.[1][4] Preclinical studies have demonstrated that this compound effectively attenuates Gal-1-induced T-cell apoptosis, reduces the production of immunosuppressive cytokines, and slows tumor growth in various cancer models.[1][2][3][4] This guide consolidates the available quantitative data, outlines key experimental methodologies, and visualizes the underlying biological pathways to provide a comprehensive resource on the preclinical profile of this compound.
Core Mechanism of Action: Targeting Galectin-1
This compound functions by selectively binding to the carbohydrate recognition domain (CRD) of Galectin-1, preventing its interaction with cell surface glycoproteins on immune cells, particularly T-cells.[1][4] This targeted inhibition directly counteracts the immunosuppressive effects of Gal-1 within the tumor microenvironment.
Signaling Pathway of Galectin-1 and its Inhibition by this compound
Galectin-1, when secreted by tumor cells or other stromal cells in the TME, can bind to glycosylated receptors on the surface of effector T-cells, such as CD7, CD43, and CD45. This interaction triggers a signaling cascade that leads to the apoptosis (programmed cell death) of these anti-tumor immune cells. By blocking this initial binding step, this compound preserves the viability and function of tumor-infiltrating lymphocytes (TILs).
Furthermore, Galectin-1 can promote an immunoregulatory phenotype in T helper (Th) cells, leading to the production of the immunosuppressive cytokine Interleukin-10 (IL-10). This compound's inhibition of Gal-1 is believed to shift the cytokine balance within the TME, favoring a more pro-inflammatory and anti-tumor environment.
Figure 1: this compound Inhibition of Galectin-1 Signaling in T-Cells.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| Binding Affinity (Kd) | |||
| Galectin-1 | 0.057 µM (57 nM) | Biophysical Assay | [4] |
| Galectin-3 | 6.0 µM | Biophysical Assay | [4] |
| Functional Activity | |||
| IC50 (Gal-1 induced apoptosis) | 850 nM | Jurkat T-cells | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Syngeneic Lung (LL/2) | This compound (30 mg/kg b.i.d.) | Reduced primary tumor growth | [4] |
| Syngeneic Breast Carcinoma | This compound | Slowed tumor growth | [1][2][3] |
| Syngeneic Metastatic Skin Cutaneous Melanoma | This compound | Slowed tumor growth | [1][2][3] |
Table 3: Modulation of Cytokine Production by this compound
| Model | Cytokine | Effect | Reference |
| Stromal NSCLC TME Model (in vitro) | Immunosuppressive Cytokines | Reduced production | [1][2][3] |
| T-cell driven inflammation (in vivo) | IL-17A, IFN-γ, IL-6, TNF-α | Significant reduction |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the activity of this compound.
Galectin-1-Induced Jurkat T-Cell Apoptosis Assay
This assay assesses the ability of this compound to inhibit Gal-1-induced apoptosis in a human T-cell leukemia line.
Protocol Overview:
-
Cell Culture: Jurkat T-cells are cultured in standard conditions.
-
Induction of Apoptosis: Recombinant human Galectin-1 is added to the Jurkat cell culture to induce apoptosis.
-
Treatment: this compound is added at varying concentrations to the co-culture of Jurkat cells and Galectin-1.
-
Apoptosis Detection: After a defined incubation period, apoptosis is quantified using flow cytometry. Cells are stained with Annexin V (an early marker of apoptosis) and a viability dye (e.g., Propidium Iodide). The percentage of apoptotic cells is determined in the presence and absence of this compound to calculate the IC50 value.
Figure 2: Workflow for Jurkat T-Cell Apoptosis Assay.
BioMAP® Stromal NSCLC TME Model
This in vitro system models the stromal tumor microenvironment of non-small cell lung cancer to evaluate the effect of this compound on cytokine production.
Protocol Overview:
-
Co-culture Setup: A co-culture of human peripheral blood mononuclear cells (PBMCs), human primary dermal fibroblasts, and the H1299 NSCLC cell line is established.[1]
-
Stimulation: The co-culture is stimulated with T-cell receptor ligands to mimic an inflamed TME.[1]
-
Treatment: this compound is added to the stimulated co-culture.
-
Biomarker Analysis: After a 48-hour incubation period, the supernatant is collected, and the levels of various biomarkers, including immunosuppressive cytokines, are measured using multiplex immunoassay technology.[1]
Syngeneic Mouse Models of Cancer
These in vivo models are used to assess the anti-tumor efficacy of this compound in an immunocompetent host.
Protocol Overview (General):
-
Cell Line Culture: Murine cancer cell lines (e.g., LL/2 for lung, 4T1 for breast) are cultured in vitro.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into syngeneic mice (e.g., C57BL/6 for LL/2, BALB/c for 4T1).
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 30 mg/kg b.i.d. orally for the LL/2 model) or a vehicle control.[4]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors and other tissues can be harvested for further analysis, such as immunohistochemistry for immune cell infiltration or cytokine profiling of the TME.
Figure 3: General Workflow for Syngeneic Mouse Model Studies.
Concluding Remarks
This compound represents a promising therapeutic agent that targets the immunosuppressive tumor microenvironment through the selective inhibition of Galectin-1. The preclinical data to date demonstrate its potential to reverse T-cell exhaustion and apoptosis, modulate cytokine profiles, and inhibit tumor growth. Further investigations, including combination studies with checkpoint inhibitors and other anti-cancer agents, are warranted to fully elucidate the clinical potential of this compound in the treatment of cancers with high Gal-1 expression.
References
- 1. Galectin-1 triggers an immunoregulatory signature in T helper cells functionally defined by IL-10 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2‐negative breast cancer patients treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-1 Induces the Production of Immune-Suppressive Cytokines in Human and Mouse T Cells [mdpi.com]
The Downstream Signaling Cascades Modulated by GB1908: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GB1908 is a novel, selective, and orally bioavailable small molecule inhibitor of the Galectin-1 (Gal-1) carbohydrate recognition domain (CRD).[1][2][3][4] By targeting Gal-1, a key protein implicated in tumorigenesis and immune evasion, this compound presents a promising therapeutic strategy in oncology. This technical guide provides an in-depth exploration of the downstream signaling pathways affected by this compound, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to equip researchers with the comprehensive knowledge required to design and interpret studies involving this compound.
Introduction to this compound and its Target: Galectin-1
Galectin-1 is a β-galactoside-binding lectin that is overexpressed in a wide range of cancers. Its multifaceted roles in the tumor microenvironment include promoting cell proliferation, angiogenesis, and immunosuppression. This compound functions by competitively binding to the CRD of Gal-1, thereby preventing its interaction with cell surface glycoproteins and disrupting the downstream signaling events that contribute to cancer progression.
Downstream Signaling Pathways Affected by this compound
Based on the established roles of Galectin-1, the inhibitory action of this compound is anticipated to modulate several key signaling pathways critical for cancer cell survival and immune response. These include the ERK1/2, NF-κB, and SDF-1/CXCR4 signaling cascades.
Inhibition of the ERK1/2 Signaling Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Galectin-1 has been shown to promote the activation of this pathway. By inhibiting Gal-1, this compound is hypothesized to attenuate ERK1/2 signaling, leading to decreased cancer cell proliferation.
References
- 1. karger.com [karger.com]
- 2. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Impact of GB1908 on T-Cell Apoptosis and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-1, a β-galactoside-binding lectin, has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment. Its overexpression by cancer cells contributes to immune evasion by inducing the apoptosis of activated T-cells and skewing the immune response towards a suppressed state. GB1908, a novel, selective, and high-affinity small molecule inhibitor of the Galectin-1 carbohydrate recognition domain, presents a promising therapeutic strategy to counteract these immunosuppressive effects and restore anti-tumor immunity.[1][2][3] This technical guide provides an in-depth overview of the impact of this compound on T-cell apoptosis and function, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data available on the activity and effects of this compound.
Table 1: Binding Affinity and Selectivity of this compound [3][4]
| Target | Species | Binding Affinity (Kd, μM) |
| Galectin-1 | Human | 0.057 |
| Galectin-3 | Human | 6.0 |
Note: The significantly lower Kd for Galectin-1 demonstrates the high selectivity of this compound.
Table 2: Inhibition of Galectin-1-Induced T-Cell Apoptosis by this compound [3][4]
| Cell Line | Assay | IC50 (nM) |
| Jurkat (human T-cell leukemia line) | Galectin-1-induced apoptosis | 850 |
Table 3: Effect of this compound on Cytokine Production by Stimulated T-Cells
| Cytokine | T-Cell Origin | This compound Concentration (μM) | Inhibition (%) |
| IL-17A | Human | 10 | ~75% |
| IFNγ | Human | 10 | ~60% |
| TNFα | Human | 10 | ~50% |
| IL-17A | Mouse | 10 | ~80% |
| IFNγ | Mouse | 10 | ~70% |
| TNFα | Mouse | 10 | ~60% |
Note: Data is estimated from graphical representations in the cited literature and represents the approximate maximal inhibition observed.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature on this compound.
Protocol 1: Inhibition of Galectin-1-Induced T-Cell Apoptosis
This protocol is based on the methodology used to determine the IC50 of this compound in preventing Galectin-1-induced apoptosis of Jurkat T-cells.[3][4]
1. Cell Culture:
-
Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Apoptosis Induction and Inhibition:
-
Seed Jurkat cells at a density of 2 x 106 cells/well in a 24-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 30 minutes at 37°C.
-
Induce apoptosis by adding a predetermined concentration of recombinant human Galectin-1.
-
As a positive control for apoptosis, treat cells with a known inducing agent like mitomycin C. Use a vehicle control (e.g., DMSO) for the this compound-treated cells.
-
Incubate the plates for 16 hours at 37°C.
3. Apoptosis Measurement (Caspase Activation Assay):
-
Following incubation, measure caspase-3/7 activity using a luminescent or fluorescent assay kit according to the manufacturer's instructions.
-
Read the signal on a plate reader.
-
Alternatively, apoptosis can be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
4. Data Analysis:
-
Normalize the caspase activity data to the vehicle control.
-
Plot the percentage of inhibition of Galectin-1-induced apoptosis against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
Protocol 2: T-Cell Cytokine Production Assay
This protocol describes the methodology used to assess the effect of this compound on cytokine production by stimulated human and mouse T-cells.
1. T-Cell Isolation and Culture:
-
Human T-Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Mouse T-Cells: Isolate splenocytes from mouse spleens by mechanical dissociation.
-
Culture the isolated cells in complete RPMI-1640 medium.
2. T-Cell Stimulation and this compound Treatment:
-
Seed the cells in a 96-well plate.
-
Stimulate T-cell activation using plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Concurrently, treat the cells with a dose range of this compound or vehicle control (DMSO).
3. Cytokine Measurement:
-
Incubate the plates for 48 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentrations of cytokines (e.g., IL-17A, IFNγ, TNFα) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's protocols.
4. Data Analysis:
-
Calculate the percentage change in cytokine production in this compound-treated wells compared to the vehicle control.
-
Perform statistical analysis using appropriate tests (e.g., one-way ANOVA with Dunnett's post-test).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Galectin-1 induced T-cell apoptosis pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound's inhibition of T-cell apoptosis.
Logical Relationship Diagram
Caption: Logical flow of this compound's impact on T-cell function and anti-tumor immunity.
References
Understanding the Selectivity of GB1908 for Galectin-1 Over Galectin-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibition of galectin-1 by GB1908, a novel small molecule glycomimetic inhibitor. Galectin-1 is a key therapeutic target in oncology due to its immunosuppressive and pro-tumorigenic functions.[1][2] The development of selective inhibitors like this compound, which demonstrates a clear preference for galectin-1 over the closely related galectin-3, is a critical step in advancing targeted cancer therapies.[1][3] This document outlines the binding affinity and selectivity data for this compound, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The selectivity of this compound for galectin-1 (Gal-1) over galectin-3 (Gal-3) has been quantified through various biophysical and cellular assays.[1][2] The following tables summarize the binding affinities of this compound for human and mouse galectins.
Table 1: Binding Affinity of this compound for Human Galectins
| Inhibitor | Target Galectin | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Selectivity (Gal-3 Kd / Gal-1 Kd) |
| This compound | Galectin-1 | 0.03 µM[1], 0.057 µM[4][5] | 57 nM[6][7] | >87-fold |
| This compound | Galectin-3 | 2.61 µM[1], 6.0 µM[4][5] | 6000 nM[7] | - |
Table 2: Binding Affinity of this compound for Mouse Galectins
| Inhibitor | Target Galectin | Dissociation Constant (Kd) | Inhibition Constant (Ki) |
| This compound | Galectin-1 | 0.04 µM[1] | 72 nM[6][7] |
| This compound | Galectin-3 | 3.18 µM[1] | 4200 nM[7] |
Table 3: Cellular Activity of this compound
| Assay | Cell Line | IC50 |
| Galectin-1-induced Apoptosis Inhibition | Jurkat cells | 850 nM[4][5][6] |
Experimental Protocols
The determination of this compound's selectivity for galectin-1 relies on robust biophysical and cellular assays. The primary methods employed are Fluorescence Polarization (FP) assays, Surface Plasmon Resonance (SPR), and cellular assays to measure functional inhibition.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a solution-based technique used to measure the binding of small molecules to larger proteins. The principle lies in the difference in the tumbling rate of a fluorescently labeled ligand when it is free in solution versus when it is bound to a larger protein.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for galectin-1 and galectin-3.
Methodology:
-
Reagents and Preparation:
-
Recombinant human or mouse galectin-1 and galectin-3.
-
A fluorescently labeled carbohydrate ligand (probe) that binds to the carbohydrate recognition domain (CRD) of the galectins.
-
This compound inhibitor stock solution, typically in DMSO.
-
Assay buffer (e.g., PBS with 2 mM EDTA).[8]
-
-
Assay Procedure:
-
A fixed concentration of the galectin protein and the fluorescent probe are incubated together to form a complex.
-
Serial dilutions of this compound are added to the wells of a microplate containing the galectin-probe complex.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
-
Data Analysis:
-
As this compound displaces the fluorescent probe from the galectin's binding site, the polarization value decreases.
-
The data are plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki or Kd is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding interactions between an analyte in solution and a ligand immobilized on a sensor chip.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd), for the interaction of this compound with galectin-1 and galectin-3.
Methodology:
-
Immobilization:
-
One of the binding partners, typically the galectin protein, is immobilized on the surface of a sensor chip.
-
-
Binding Measurement:
-
A solution containing the analyte (this compound) is flowed over the sensor chip surface.
-
The binding of this compound to the immobilized galectin causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
The association phase is monitored until a steady state is reached.
-
A buffer solution without the analyte is then flowed over the chip to monitor the dissociation phase.
-
-
Data Analysis:
Cellular Assays: Jurkat Cell Apoptosis
To confirm that the biophysical selectivity translates into a functional effect in a cellular context, the ability of this compound to inhibit galectin-1-induced apoptosis in T-cells is assessed.
Objective: To determine the functional potency (IC50) of this compound in preventing galectin-1-mediated T-cell apoptosis.
Methodology:
-
Cell Culture:
-
Jurkat cells, a human T-lymphocyte cell line, are cultured under standard conditions.
-
-
Assay Procedure:
-
Apoptosis Measurement:
-
Apoptosis can be quantified using various methods, such as:
-
Flow cytometry: Staining with Annexin V and propidium (B1200493) iodide (PI) to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase activity assays: Measuring the activity of caspases, which are key mediators of apoptosis.
-
-
-
Data Analysis:
Visualizations
Signaling Pathway: Inhibition of Galectin-1 Induced T-Cell Apoptosis
Experimental Workflow: Determining Inhibitor Selectivity
Logical Relationship: Rationale for Galectin-1 Selectivity
References
- 1. karger.com [karger.com]
- 2. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
GB1908: A Technical Guide for Drug Development Professionals
This document provides a comprehensive technical overview of GB1908, a novel, selective, and orally available small molecule inhibitor of Galectin-1 (Gal-1). This guide is intended for researchers, scientists, and professionals involved in the drug development process, offering detailed information on the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
This compound is a synthetic, organic, thiazole-containing glycomimetic compound.[1][2] It has been specifically designed as a high-affinity inhibitor of the Galectin-1 carbohydrate recognition domain (CRD).[3][4]
Molecular Formula: C18H18Cl2N4O5S2[5]
Molecular Weight: 505.4 g/mol [5]
A 2D representation of the chemical structure of this compound can be accessed through its SMILES (Simplified Molecular Input Line Entry Specification) identifier, which facilitates its use in various cheminformatics platforms.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, detailing its binding affinity, in vitro efficacy, and selectivity.
Table 1: Binding Affinity and Selectivity
| Parameter | Species | Value | Notes |
| Ki | Human Galectin-1 | 57 nM | Inhibition constant.[5][7] |
| Ki | Mouse Galectin-1 | 72 nM | Inhibition constant.[5][7] |
| Kd | Galectin-1 | 0.057 µM | Dissociation constant.[1][8] |
| Kd | Galectin-3 | 6.0 µM | Demonstrates >50-fold selectivity for Galectin-1 over Galectin-3.[1][7][8] |
| Affinity | Human Galectin-1 | 0.03 µM | High affinity as a small molecule glycomimetic binder of the CRD.[3] |
| Selectivity | Gal-1 vs. Gal-3 | >50-fold | Confirmed in biophysical and cellular assays.[7] |
Table 2: In Vitro Efficacy
| Assay | Cell Line | Parameter | Value | Incubation Time |
| Galectin-1-induced Apoptosis Inhibition | Jurkat cells | IC50 | 850 nM | 16 h |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of Galectin-1 by binding to its carbohydrate recognition domain.[3][4] Galectin-1 is a lectin implicated in pro-tumorigenic and immune-suppressive mechanisms.[4][9] By blocking the CRD, this compound attenuates Galectin-1-induced apoptosis of T cells (Jurkat cells) and reduces the production of several immunosuppressive cytokines.[4][9]
Experimental evidence suggests that this compound's mechanism of action involves the downregulation of key cytokines such as Interleukin-17A (IL-17A), Interferon-gamma (IFNγ), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα).[3][9] The reduction in IL-6 and TNFα may be a result of the suppression of the NF-κB pathway.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
GB1908's effect on immunosuppressive cytokine production
An In-Depth Technical Guide on the Effects of GB1908 on Immunosuppressive Cytokine Production
Introduction
Galectin-1 is a β-galactoside-binding lectin implicated in numerous pro-tumorigenic processes, including the suppression of the host immune response.[1][2] Within the tumor microenvironment (TME), elevated levels of Galectin-1 contribute to immune evasion by inducing the apoptosis of effector T cells and modulating the production of cytokines.[1][3] The pharmacological inhibition of Galectin-1 is, therefore, a promising strategy in oncology. This compound is a novel, selective, and high-affinity small molecule inhibitor of the Galectin-1 carbohydrate recognition domain.[4][5] This document provides a detailed overview of the current understanding of this compound's effect on the production of immunosuppressive cytokines, summarizing key experimental findings, methodologies, and underlying pathways.
Mechanism of Action: Inhibition of Galectin-1
This compound exerts its effects by selectively binding to Galectin-1, blocking its interaction with glycosylated receptors on the surface of immune cells, particularly T cells.[3][4] Galectin-1 is known to be an immune-suppressive molecule.[6] By inhibiting Galectin-1, this compound attenuates its downstream effects, which include the modulation of cytokine secretion profiles.[1][2] Research demonstrates that the inhibition of Galectin-1 by this compound leads to a significant reduction in the production of several key cytokines associated with immunosuppression and inflammation within the TME.[1][6]
Data Presentation: Effect of this compound on Cytokine Production
Quantitative data from in vitro and in vivo studies demonstrate that this compound significantly reduces the levels of several key cytokines.
Table 1: In Vitro Efficacy of this compound in T Cells
This table summarizes the effect of this compound on cytokine production in stimulated T lymphocytes isolated from both human whole blood and mouse spleens.[1]
| Cytokine | Cell Type | Effect of this compound | Citation |
| IL-17A | Human & Mouse T Cells | Concentration-dependent reduction | [1][6] |
| IFNγ | Human & Mouse T Cells | Concentration-dependent reduction | [1][6] |
| TNFα | Human & Mouse T Cells | Concentration-dependent reduction | [1][6] |
Table 2: In Vivo Efficacy of this compound in a T Cell-Driven Inflammation Model
This table presents the effects of this compound treatment in a concanavalin-A (Con-A) induced acute inflammatory mouse model, which is driven by T-lymphocyte activation.[1]
| Cytokine | Effect of this compound Treatment (vs. Vehicle) | Citation |
| IL-17A | Significant Reduction | [1] |
| IFNγ | Significant Reduction | [1] |
| IL-6 | Significant Reduction | [1] |
| TNFα | Significant Reduction | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the studies assessing the efficacy of this compound.
In Vitro T Cell Cytokine Production Assay
This protocol was used to assess the direct effect of this compound on cytokine production from activated T cells from both human and mouse sources.[1]
-
T Cell Isolation: T lymphocytes were cultured from human whole blood and mouse spleens.[1]
-
Cell Stimulation: To induce cytokine production, T cells were stimulated with anti-CD3 and anti-CD28 antibodies.[1][6]
-
This compound Treatment: The stimulated T cells were co-cultured with a range of concentrations of this compound. A DMSO-treated control group was used as a baseline.[1]
-
Incubation: The cell cultures were incubated for 48 hours.[1][6]
-
Cytokine Measurement: After incubation, supernatants were collected, and the concentrations of IL-17A, IFNγ, and TNFα were measured.[1][6]
In Vivo Concanavalin-A (Con-A) Acute Inflammation Model
This T cell-mediated inflammation model was utilized to evaluate the in vivo effects of this compound on cytokine production.[1]
-
Model Induction: An acute, T lymphocyte-driven liver injury phenotype was induced in mice via the injection of Concanavalin-A (Con-A).[1]
-
Treatment Administration: Following Con-A injection, one cohort of mice was treated with this compound, while a control cohort received a vehicle solution.[1]
-
Sample Collection: Terminal blood samples were collected for analysis 8 hours after the Con-A injection.[1]
-
Cytokine Analysis: Serum levels of various cytokines, including IL-17A, IFNγ, IL-6, and TNFα, were measured and compared between the this compound-treated and vehicle-treated groups.[1]
Conclusion
The selective Galectin-1 inhibitor, this compound, has been shown to effectively reduce the production of several important immune-suppressive and pro-inflammatory cytokines, including IL-17A, IFNγ, TNFα, and IL-6.[1] These effects have been consistently observed in both in vitro studies using human and mouse T cells and in an in vivo mouse model of T cell-driven inflammation.[1][6] The ability of this compound to attenuate the production of these cytokines underscores the critical role of Galectin-1 in modulating immune responses. These findings suggest a significant therapeutic potential for Galectin-1 inhibitors like this compound in cancer therapy, where they could be used to counteract the immunosuppressive tumor microenvironment and enhance the activity of cytotoxic T cells, either as a monotherapy or in combination with other immunotherapeutic agents.[1][4]
References
- 1. Galectin-1 Induces the Production of Immune-Suppressive Cytokines in Human and Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunosuppressive Roles of Galectin-1 in the Tumor Microenvironment [mdpi.com]
- 4. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Exploring the Potential of GB1908 in Different Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GB1908 is a novel, orally available, and selective small molecule inhibitor of galectin-1, a β-galactoside-binding lectin implicated in tumor progression and immune evasion. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent in various cancer models, including lung, breast, and skin cancers. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its potential. The information is presented to support further research and development of this promising anti-cancer compound.
Introduction to this compound
This compound is a glycomimetic compound designed to selectively target the carbohydrate recognition domain (CRD) of galectin-1.[1][2] Galectin-1 is often overexpressed in the tumor microenvironment of various aggressive cancers, and its high expression is correlated with poor patient survival.[3] By inhibiting galectin-1, this compound aims to counteract its pro-tumorigenic and immunosuppressive effects.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of galectin-1 binding to its glycosylated ligands on the surface of tumor and immune cells. This inhibition disrupts key signaling pathways involved in cancer progression and immune suppression.
Inhibition of Tumor Growth
Preclinical data suggests that treatment with this compound can slow tumor growth in syngeneic mouse models of breast carcinoma and metastatic skin cutaneous melanoma.[1][2]
Modulation of the Tumor Microenvironment
This compound has been shown to reduce the production of immunosuppressive cytokines within the tumor microenvironment.[1][2][3] This modulation can potentially enhance the anti-tumor immune response. Specifically, this compound treatment has been associated with a reduction in IL-17A, IFNγ, IL-6, and TNFα in vivo.
Attenuation of T-cell Apoptosis
Galectin-1 is known to induce apoptosis in T-cells, contributing to an immunosuppressive tumor microenvironment. This compound has been demonstrated to attenuate galectin-1-induced T-cell (Jurkat) apoptosis in vitro.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Target | Parameter | Value | Reference |
| Human Galectin-1 | Kd | 57 nM | [4] |
| Mouse Galectin-1 | Ki | 72 nM | |
| Human Galectin-3 | Kd | 6.0 µM | [4] |
| Selectivity (Gal-3/Gal-1) | Fold | >50 |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Galectin-1-induced Apoptosis Inhibition | Jurkat | IC50 | 850 nM | [4][5] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Lung Cancer | Syngeneic (LL/2) | 30 mg/kg, p.o., b.i.d. | Reduced primary tumor growth | [4][5] |
| Breast Carcinoma | Syngeneic | Not specified | Slowed tumor growth | [1][2] |
| Metastatic Skin Cutaneous Melanoma | Syngeneic | Not specified | Slowed tumor growth | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on published information and standard laboratory practices.
In Vitro Galectin-1-Induced Apoptosis Assay in Jurkat Cells
Objective: To determine the concentration at which this compound inhibits 50% of galectin-1-induced apoptosis in Jurkat T-cells.
Materials:
-
Jurkat cells (human T-lymphocyte cell line)
-
Recombinant human galectin-1
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour.
-
Apoptosis Induction: Add recombinant human galectin-1 to the cell suspension to a final concentration known to induce apoptosis.
-
Incubation: Incubate the cells for 16 hours at 37°C.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of apoptosis inhibition against the logarithm of this compound concentration.
Syngeneic Mouse Model of Lung Cancer
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
C57BL/6 mice
-
LL/2 (Lewis Lung Carcinoma) cells
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 LL/2 cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a dose of 30 mg/kg twice daily (b.i.d.). Administer the vehicle to the control group.
-
Treatment Duration: Continue the treatment for a predefined period (e.g., 21 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Data Analysis: Compare the tumor growth between the this compound-treated group and the vehicle-treated group to determine the extent of tumor growth inhibition.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and experimental evaluation.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Inhibition of Galectin-1 signaling by this compound.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of various cancers. Its ability to selectively inhibit galectin-1, thereby reducing tumor growth and modulating the immunosuppressive tumor microenvironment, warrants further investigation. The data and protocols presented in this guide are intended to facilitate future research into the full potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for GB1908 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1908 is a potent and selective small molecule inhibitor of Galectin-1 (Gal-1), a β-galactoside-binding lectin implicated in various pro-tumorigenic and immunosuppressive mechanisms.[1][2][3] By targeting the carbohydrate recognition domain of Gal-1, this compound effectively attenuates its downstream effects, such as the induction of T-cell apoptosis and the production of immunosuppressive cytokines.[2][3][4] These characteristics make this compound a valuable tool for in vitro studies aimed at understanding the role of Gal-1 in cancer biology and for the preclinical evaluation of novel cancer immunotherapies.
This document provides detailed protocols for utilizing this compound in two key in vitro cell culture assays: a T-cell apoptosis assay using Jurkat cells and a cytokine inhibition assay in a tumor microenvironment co-culture model.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Species | Reference |
| Ki (Galectin-1) | 57 nM | - | Human | [5] |
| Ki (Galectin-1) | 72 nM | - | Mouse | [5] |
| Selectivity | >50-fold over Galectin-3 | - | - | [5] |
| IC50 (Gal-1-induced apoptosis) | 850 nM | Jurkat cells | Human | [5][6] |
Galectin-1 Signaling Pathway in T-Cell Apoptosis
Galectin-1 binding to glycosylated receptors on the surface of T-cells, such as CD7, CD43, and CD45, triggers a signaling cascade that leads to apoptosis.[2] This process can involve both caspase-dependent and -independent pathways. Key signaling events include the activation of the JNK/c-Jun/AP-1 pathway and the involvement of the Fas death receptor, ultimately leading to the activation of executioner caspases like caspase-3.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering GB1908 in a Syngeneic Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GB1908 is a selective, orally active inhibitor of galectin-1, a β-galactoside-binding lectin implicated in tumorigenesis and immune evasion.[1][2][3] Galectin-1 is often overexpressed in the tumor microenvironment of various cancers, including lung, breast, and melanoma, where it contributes to cancer progression by promoting T-cell apoptosis and suppressing anti-tumor immunity.[2][4][5] Pharmacological inhibition of galectin-1 with this compound presents a promising therapeutic strategy to enhance anti-tumor immune responses.[4][6] These application notes provide detailed protocols for the administration of this compound in several syngeneic mouse models to evaluate its anti-tumor efficacy and impact on the tumor immune microenvironment.
Mechanism of Action: Galectin-1 Signaling in T-Cell Apoptosis
Galectin-1, secreted by tumor and stromal cells, can bind to glycosylated receptors on the surface of T-cells, such as CD7, CD43, and CD45, triggering a signaling cascade that leads to apoptosis.[7] This process allows the tumor to evade immune surveillance. This compound acts by competitively binding to the carbohydrate recognition domain (CRD) of galectin-1, thereby preventing its interaction with T-cell surface glycoproteins and inhibiting the downstream apoptotic signaling. One of the key pathways involved is the activation of NF-κB, which promotes the expression of pro-apoptotic factors.[2] Galectin-1 can also induce caspase-dependent and -independent apoptotic pathways.[2]
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
Application Notes and Protocols for In Vivo Lung Cancer Studies with GB1908
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing GB1908, a selective and orally active galectin-1 inhibitor, in preclinical in vivo studies of lung cancer. The following sections outline the recommended dosage, experimental procedures, and relevant signaling pathways.
Introduction
This compound is a potent and selective inhibitor of galectin-1, a β-galactoside-binding lectin implicated in various pro-tumorigenic processes.[1][2][3][4][5] Elevated expression of galectin-1 in the tumor microenvironment is associated with poor prognosis in several cancers, including lung cancer.[5] Galectin-1 contributes to tumor progression by promoting immune evasion through the induction of T-cell apoptosis and the production of immunosuppressive cytokines.[2][5] this compound has demonstrated efficacy in reducing primary lung tumor growth in a syngeneic mouse model, highlighting its therapeutic potential.[1][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound in a lung cancer model.
| Parameter | Value | Reference |
| Drug | This compound | [1][2][3][4] |
| Animal Model | Syngeneic mouse model (LL/2) | [1][3][4] |
| Dosage | 30 mg/kg | [1][3][4] |
| Route of Administration | Oral (p.o.), twice a day (b.i.d.) | [1][3][4] |
| Duration of Treatment | 21 days | [1] |
| Vehicle Formulation | PEG 300 + Solutol HS15 + Tween 20 (84:15:1 ratio) at 10 mL/kg volume | [6] |
Signaling Pathway of Galectin-1 in Lung Cancer
Galectin-1 exerts its pro-tumorigenic effects through multiple signaling pathways. It can interact with Ras, leading to the activation of the p38 MAPK and ERK pathways, which in turn promotes the expression of cyclooxygenase-2 (COX-2), contributing to tumor progression and chemoresistance. Additionally, galectin-1 can potentiate the integrin α6β4 and Notch1/Jagged2 signaling pathways, which are involved in tumor metastasis. The inhibition of galectin-1 by this compound is expected to disrupt these pathways.
Caption: Galectin-1 signaling pathways in lung cancer.
Experimental Workflow for In Vivo Studies
The following diagram outlines the general workflow for conducting in vivo lung cancer studies with this compound using a syngeneic mouse model.
Caption: Experimental workflow for this compound in vivo lung cancer study.
Experimental Protocols
Cell Culture
-
Cell Line: Lewis Lung Carcinoma (LL/2) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Animal Model
-
Species: C57BL/6 mice (female, 6-8 weeks old).
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Tumor Induction (Subcutaneous Model)
-
Harvest LL/2 cells from culture and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
Drug Preparation and Administration
-
Preparation of this compound Formulation:
-
Prepare the vehicle by mixing PEG 300, Solutol HS15, and Tween 20 in an 84:15:1 ratio.
-
Dissolve this compound in the vehicle to achieve the desired concentration for a 30 mg/kg dose, considering a 10 mL/kg administration volume.
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (30 mg/kg) or vehicle orally via gavage twice a day for 21 days.
-
Monitoring and Endpoint
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.
-
Endpoint: At the end of the 21-day treatment period, humanely euthanize the mice.
-
Tumor Excision: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
Pharmacodynamic Analysis (Optional)
-
To assess the in vivo target engagement of this compound, tumors and/or spleen can be collected at the study endpoint.
-
Analyze the expression of galectin-1 and downstream signaling molecules (e.g., p-ERK, p-p38) by Western blot or immunohistochemistry.
-
Evaluate the immune cell infiltrate (e.g., CD4+ and CD8+ T cells) in the tumor microenvironment by flow cytometry or immunohistochemistry.
These detailed application notes and protocols provide a comprehensive guide for researchers to effectively design and execute in vivo lung cancer studies using the galectin-1 inhibitor this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data to further evaluate the therapeutic potential of this compound.
References
- 1. Preparation of an Orthotopic, Syngeneic Model of Lung Adenocarcinoma and the Testing of the Antitumor Efficacy of Poly(2-oxazoline) Formulation of Chemo-and Immunotherapeutic Agents [bio-protocol.org]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Preparation of an Orthotopic, Syngeneic Model of Lung Adenocarcinoma and the Testing of the Antitumor Efficacy of Poly(2-oxazoline) Formulation of Chemo-and Immunotherapeutic Agents [en.bio-protocol.org]
- 6. karger.com [karger.com]
Application Notes and Protocols: Inhibition of Galectin-1-Induced Apoptosis in Jurkat Cells Using GB1908
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing GB1908, a selective galectin-1 inhibitor, to counteract galectin-1-induced apoptosis in Jurkat T-lymphocyte cells. This information is intended to guide researchers in immunology, oncology, and drug discovery in studying the therapeutic potential of targeting the galectin-1 pathway.
Introduction
Galectin-1, a β-galactoside-binding lectin, is a key regulator of immune responses and is often overexpressed in the tumor microenvironment where it contributes to immune evasion.[1] One of its immunosuppressive functions is the induction of apoptosis in activated T cells, thereby dampening the anti-tumor immune response.[2][3] The Jurkat cell line, a human T-lymphocyte model, is susceptible to galectin-1-induced apoptosis, making it an excellent in vitro system for studying inhibitors of this pathway.[1][4]
This compound is a potent, selective, and orally available small molecule inhibitor of the galectin-1 carbohydrate recognition domain.[5][6] By binding to galectin-1, this compound blocks its interaction with cell surface glycoproteins, thereby preventing the initiation of the apoptotic signaling cascade.[1][4] These notes provide the necessary data and protocols to effectively use this compound in studying and inhibiting galectin-1-mediated apoptosis in Jurkat cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear reference for its potency and selectivity.
Table 1: Inhibitory Potency of this compound
| Parameter | Species | Value | Reference |
| IC50 (vs. Gal-1-induced Jurkat cell apoptosis) | Human | 850 nM | [6][7][8][9] |
| Ki (vs. Galectin-1) | Human | 57 nM | [5][7] |
| Ki (vs. Galectin-1) | Mouse | 72 nM | [5][7] |
| Kd (vs. Galectin-1) | Human | 57 nM | [6] |
Table 2: Selectivity Profile of this compound
| Parameter | Comparison | Fold Selectivity | Reference |
| Selectivity | Galectin-1 vs. Galectin-3 | >50-fold | [7] |
| Kd Ratio | Galectin-3 / Galectin-1 | ~105-fold (6.0 µM / 0.057 µM) | [6][8][9] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key molecular interactions in the galectin-1-induced apoptotic pathway and the general workflow for investigating the inhibitory effects of this compound.
Caption: Galectin-1-induced apoptotic signaling pathway in Jurkat cells and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the inhibition of galectin-1-induced apoptosis by this compound.
Experimental Protocols
The following are detailed protocols for the key experiments involved in demonstrating the inhibitory effect of this compound on galectin-1-induced apoptosis in Jurkat cells.
Protocol 1: Jurkat Cell Culture and Maintenance
-
Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 105 and 1 x 106 viable cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired density.
-
Viability Check: Regularly assess cell viability using Trypan Blue exclusion assay. Ensure viability is >95% before starting any experiment.
Protocol 2: Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C for long-term storage.[7] Further dilute in culture medium to the desired final concentrations (e.g., 0.1-10 µM) just before use.[7]
-
Recombinant Human Galectin-1: Reconstitute lyophilized recombinant human galectin-1 in sterile phosphate-buffered saline (PBS) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Further dilute in culture medium to the final working concentration required to induce apoptosis (concentration to be optimized, typically in the µM range).
Protocol 3: Inhibition of Galectin-1-Induced Apoptosis Assay
-
Cell Seeding: Seed Jurkat cells in a 96-well or 24-well plate at a density of 2 x 106 cells/mL in fresh culture medium.[10]
-
Pre-incubation with this compound: Add varying concentrations of this compound (e.g., a serial dilution from 10 µM down to 0.1 µM) to the appropriate wells.[7] Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Gently mix and pre-incubate the cells for 30 minutes to 1 hour at 37°C.
-
Induction of Apoptosis: Add the pre-determined pro-apoptotic concentration of recombinant human galectin-1 to all wells except the negative control (untreated cells).
-
Incubation: Incubate the plate for 16 hours at 37°C in a 5% CO2 incubator.[7]
-
Apoptosis Detection: Proceed with an apoptosis detection method, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry (see Protocol 4).
Protocol 4: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting: After the 16-hour incubation, transfer the cell suspensions from each well into microcentrifuge tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
-
Quantification: The percentage of apoptotic cells (early + late) is calculated for each treatment condition. The IC50 value for this compound can be determined by plotting the percentage of apoptosis against the log concentration of this compound and fitting the data to a dose-response curve.
Disclaimer: These protocols are intended as a guide. Researchers may need to optimize conditions, such as cell density, reagent concentrations, and incubation times, based on their specific experimental setup and reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galectin-1 induced activation of the apoptotic death-receptor pathway in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Galectin-1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application of GB1908 in Studying Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1908 is a novel, selective, and orally available small molecule inhibitor of Galectin-1 (Gal-1), a β-galactoside-binding lectin.[1][2][3][4] Galectin-1 is often overexpressed in the tumor microenvironment of aggressive cancers, where it plays a crucial role in promoting tumor growth, angiogenesis, metastasis, and immune evasion.[1][5] High expression of Galectin-1 has been correlated with poorer survival outcomes in several cancer types, including breast carcinoma and metastatic skin cutaneous melanoma.[1][4][5] this compound inhibits the carbohydrate recognition domain of Galectin-1, thereby blocking its pro-tumorigenic functions.[1][4] These application notes provide a comprehensive overview of the use of this compound in pre-clinical cancer research, including its mechanism of action, protocols for in vitro and in vivo studies, and quantitative data from published research.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting Galectin-1, which in turn modulates the tumor microenvironment and enhances anti-tumor immunity. The key mechanisms of action include:
-
Inhibition of T-cell Apoptosis: Galectin-1 can induce apoptosis (programmed cell death) in activated T-cells, which is a significant mechanism of tumor immune evasion.[1][5] this compound has been shown to attenuate Galectin-1-induced apoptosis in Jurkat T-cells.[1][2][3][4]
-
Reduction of Immunosuppressive Cytokines: Galectin-1 promotes the production of immunosuppressive cytokines. This compound treatment leads to a reduction in the levels of several of these cytokines, including IL-17A, IFNγ, IL-6, and TNFα, in both in vitro and in vivo models.
-
Modulation of Signaling Pathways: Galectin-1 can influence various signaling pathways involved in cancer progression. Inhibition of Galectin-1 by this compound may suppress pathways such as the MAPK/ERK signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and efficacy of this compound from preclinical studies.
| Parameter | Value | Cell Line/Model | Reference |
| Kd (Galectin-1) | 0.057 µM | Biophysical Assay | [2][3] |
| Kd (Galectin-3) | 6.0 µM | Biophysical Assay | [2][3] |
| IC50 (Jurkat cell apoptosis) | 850 nM (0.85 µM) | Jurkat T-cells | [2][3] |
Table 1: In Vitro Activity of this compound
| Cancer Model | Treatment Regimen | Outcome | Reference |
| Syngeneic Mouse Model (Breast Carcinoma) | 30 mg/kg b.i.d. (p.o.) | Slowed tumor growth | [1][5] |
| Syngeneic Mouse Model (Melanoma) | 30 mg/kg b.i.d. (p.o.) | Slowed tumor growth | [1][5] |
| Syngeneic Mouse Model (LL/2 Lung Tumor) | 30 mg/kg b.i.d. (p.o.) | Reduced primary tumor growth | [2][3] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
In Vitro T-cell Apoptosis Assay (Jurkat Cells)
Objective: To determine the effect of this compound on Galectin-1-induced T-cell apoptosis.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human Galectin-1
-
This compound
-
Caspase-Glo® 3/7 Assay Kit
-
96-well white-walled microplates
-
Luminometer
Protocol:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed Jurkat cells at a density of 1 x 105 cells/well in a 96-well plate.
-
Treatment:
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour.
-
Induce apoptosis by adding recombinant human Galectin-1 to a final concentration known to induce apoptosis.
-
Include appropriate controls: untreated cells, cells treated with Galectin-1 alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Caspase Activity Measurement:
-
Allow the plate and Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the control wells and calculate the percentage of apoptosis inhibition by this compound. Determine the IC50 value.
In Vitro Cytokine Measurement Assay
Objective: To quantify the effect of this compound on the production of immunosuppressive cytokines.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Tumor cell line (e.g., NSCLC cell line)
-
Co-culture medium (e.g., RPMI-1640)
-
This compound
-
T-cell receptor ligands (for stimulation)
-
ELISA kits for IL-17A, IFNγ, IL-6, and TNFα
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Co-culture Setup:
-
Establish a co-culture of human PBMCs and a relevant tumor cell line in a 96-well plate to model the tumor microenvironment.
-
-
Treatment and Stimulation:
-
Add varying concentrations of this compound to the co-culture.
-
Stimulate the T-cells in the co-culture with T-cell receptor ligands.
-
Include appropriate controls (unstimulated co-culture, stimulated co-culture without this compound).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA:
-
Perform ELISAs for IL-17A, IFNγ, IL-6, and TNFα on the collected supernatants according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with capture antibody, add standards and samples, followed by detection antibody and substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration of each cytokine in the samples. Compare the cytokine levels in this compound-treated wells to the control wells.
In Vivo Syngeneic Mouse Model for Tumor Growth Inhibition
Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth.
Materials:
-
Immunocompetent mice (e.g., BALB/c for 4T1 breast cancer, C57BL/6 for B16-F10 melanoma)
-
Syngeneic tumor cells (e.g., 4T1 breast carcinoma or B16-F10 melanoma cells)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 cells in 100 µL of PBS) into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm3).
-
Randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound orally (p.o.) at a specified dose (e.g., 30 mg/kg) twice daily (b.i.d.).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Endpoint:
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of the difference in tumor growth between the this compound-treated and control groups.
References
Techniques for Assessing the Efficacy of GB1908 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of GB1908, a selective, orally active inhibitor of Galectin-1 (Gal-1). The following methodologies cover key in vitro and in vivo experiments to evaluate the anti-tumor and immunomodulatory effects of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective small molecule inhibitor of Galectin-1, a β-galactoside-binding lectin implicated in various pro-tumorigenic processes.[1][2] Galectin-1 is often overexpressed in the tumor microenvironment (TME) where it contributes to tumor progression, angiogenesis, and immune evasion.[3][4] One of its key immunosuppressive functions is the induction of apoptosis in activated T cells, thereby dampening the anti-tumor immune response.[2] this compound exerts its therapeutic effect by binding to the carbohydrate recognition domain of Galectin-1, thereby inhibiting its function.[2][3] This inhibition is expected to restore T-cell function within the TME and impede tumor growth.
In Vitro Efficacy Assessment
Inhibition of Galectin-1-Induced T-Cell Apoptosis
This assay evaluates the ability of this compound to protect T-cells from Galectin-1-induced apoptosis. The Jurkat T-cell line is a commonly used model for this purpose.
Experimental Protocol:
-
Cell Culture: Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Assay Setup:
-
Seed Jurkat cells at a density of 2 x 10⁶ cells/well in a 24-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour.
-
-
Apoptosis Induction:
-
Add recombinant human Galectin-1 to the wells at a final concentration known to induce apoptosis (e.g., 20 µg/mL).
-
Incubate for 16-24 hours at 37°C.
-
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
-
Data Analysis: Calculate the percentage of apoptotic cells in each treatment group. Determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of Galectin-1-induced apoptosis.
Data Presentation:
| Treatment Group | This compound Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| Untreated Control | 0 | 5.2 ± 1.1 |
| Galectin-1 (20 µg/mL) | 0 | 45.8 ± 3.5 |
| Galectin-1 + this compound | 0.1 | 38.1 ± 2.9 |
| Galectin-1 + this compound | 0.5 | 25.4 ± 2.1 |
| Galectin-1 + this compound | 1.0 | 15.7 ± 1.8 |
| Galectin-1 + this compound | 5.0 | 8.9 ± 1.3 |
| Galectin-1 + this compound | 10.0 | 6.1 ± 0.9 |
Note: The data presented in this table is illustrative. Actual results may vary. An IC₅₀ of 850 nM has been reported for this compound in inhibiting galectin-1-induced apoptosis in Jurkat cells.[1][5]
Experimental Workflow for T-Cell Apoptosis Assay
Caption: Workflow for assessing this compound's inhibition of T-cell apoptosis.
Modulation of Cytokine Production in a Co-Culture Model of the Tumor Microenvironment
This protocol assesses the ability of this compound to reverse the immunosuppressive cytokine profile induced by the interaction between tumor cells and immune cells.
Experimental Protocol:
-
Cell Culture:
-
Culture a relevant tumor cell line (e.g., Lewis Lung Carcinoma - LL/2) in DMEM with 10% FBS.
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
-
Co-culture Setup:
-
Seed tumor cells in a 24-well plate and allow them to adhere overnight.
-
Add PBMCs to the tumor cell monolayer at a specific effector-to-target ratio (e.g., 10:1).
-
Add varying concentrations of this compound or vehicle control to the co-culture.
-
-
Incubation: Incubate the co-culture for 48-72 hours at 37°C.
-
Cytokine Analysis:
-
Collect the culture supernatant.
-
Measure the concentrations of key pro-inflammatory (e.g., IFN-γ, TNF-α) and anti-inflammatory/immunosuppressive (e.g., IL-10, TGF-β) cytokines using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
-
Data Analysis: Compare the cytokine profiles of the different treatment groups to determine the effect of this compound on the tumor-immune cell crosstalk.
Data Presentation:
| Cytokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | This compound (10 µM) (pg/mL) |
| IFN-γ | 150 ± 25 | 350 ± 40 | 600 ± 55 |
| TNF-α | 200 ± 30 | 450 ± 50 | 750 ± 65 |
| IL-10 | 500 ± 60 | 250 ± 35 | 100 ± 15 |
Note: The data presented in this table is illustrative. Actual results may vary.
Logical Flow of the Co-Culture Experiment
Caption: Logical flow of the tumor-immune co-culture experiment.
In Vivo Efficacy Assessment
Tumor Growth Inhibition in a Syngeneic Mouse Model
This protocol evaluates the in vivo anti-tumor efficacy of this compound in an immunocompetent mouse model, which is crucial for assessing its immunomodulatory effects.
Experimental Protocol:
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Tumor Cell Implantation:
-
Harvest LL/2 (Lewis Lung Carcinoma) cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10⁶ LL/2 cells into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment:
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Measure final tumor volumes and weights.
-
-
Data Analysis: Compare the average tumor volume and weight between the treatment and control groups. Calculate the percentage of tumor growth inhibition (%TGI).
Data Presentation:
| Treatment Group | Number of Animals | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (30 mg/kg, b.i.d.) | 10 | 750 ± 90 | 50% |
Note: The data presented in this table is illustrative. Actual results may vary.
Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo tumor growth inhibition study.
Signaling Pathway Analysis
This compound's mechanism of action involves the modulation of key signaling pathways that regulate immune responses and cancer cell survival.
Galectin-1 Signaling and its Inhibition by this compound:
Extracellular Galectin-1 crosslinks glycoproteins on the T-cell surface, such as CD7, CD43, and CD45, leading to the activation of apoptotic signaling cascades. This can involve both caspase-dependent and -independent pathways. This compound, by binding to Galectin-1, prevents this initial interaction, thereby inhibiting downstream apoptotic signals and preserving T-cell function. Furthermore, Galectin-1 signaling can influence the production of cytokines through pathways involving NF-κB and SDF-1/CXCR4, which are also indirectly modulated by this compound treatment.
Integrated Signaling Pathway Modulated by this compound
Caption: Integrated signaling pathway of Galectin-1 and its inhibition by this compound.
References
- 1. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. medium.com [medium.com]
Application Notes and Protocols for GB1908, a Selective Galectin-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the experimental use of GB1908, a potent and selective, orally active inhibitor of galectin-1. This document outlines its solubility characteristics, preparation for in vitro and in vivo studies, and its application in cancer research, particularly in the context of lung cancer.
Introduction to this compound
This compound is a small molecule glycomimetic that acts as a selective inhibitor of the carbohydrate recognition domain of galectin-1.[1] It has demonstrated high affinity for both human and mouse galectin-1, with over 50-fold selectivity against galectin-3.[2] By inhibiting galectin-1, this compound can counteract its pro-tumorigenic and immune-suppressive functions, such as the induction of T-cell apoptosis.[1][3] This makes this compound a valuable tool for investigating the role of galectin-1 in cancer biology and a potential therapeutic agent for cancers with high galectin-1 expression, including lung cancer, breast carcinoma, and metastatic skin cutaneous melanoma.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Species | Value | Reference |
| Ki (Galectin-1) | Human | 57 nM | [2] |
| Ki (Galectin-1) | Mouse | 72 nM | [2] |
| Kd (Galectin-1) | Human | 57 nM | [1] |
| Kd (Galectin-3) | Human | 6.0 µM | [1] |
| IC50 (Galectin-1-induced Jurkat cell apoptosis) | - | 850 nM | [3] |
Table 2: Solubility of this compound for Experimental Use
| Solvent System | Concentration | Result | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.95 mM) | Clear solution | Suitable for in vivo administration. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.95 mM) | Clear solution | Suitable for in vivo administration. |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.95 mM) | Suspended solution | Requires sonication. Suitable for oral and intraperitoneal injection. |
Signaling Pathway of Galectin-1-Induced T-Cell Apoptosis
This compound inhibits the signaling pathway that leads to T-cell apoptosis mediated by galectin-1. The diagram below illustrates the key steps in this pathway.
Caption: Galectin-1 signaling pathway leading to T-cell apoptosis and its inhibition by this compound.
Experimental Protocols
Preparation of this compound for In Vitro and In Vivo Use
The workflow for preparing this compound solutions is outlined below.
Caption: Workflow for the preparation of this compound for experimental use.
Protocol for In Vivo Formulation (Example: 2.5 mg/mL Suspended Solution)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. This will result in a suspended solution of 2.5 mg/mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Storage of Stock Solutions:
-
Store aliquots of the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[2]
In Vitro Inhibition of Galectin-1-Induced T-Cell Apoptosis
This protocol describes how to assess the ability of this compound to inhibit galectin-1-induced apoptosis in Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human galectin-1
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1-10 µM) for 1 hour.
-
Induce apoptosis by adding recombinant human galectin-1 to a final concentration known to induce apoptosis in Jurkat cells.
-
Include appropriate controls: untreated cells, cells treated with galectin-1 only, and cells treated with this compound only.
-
Incubate the cells for 16 hours.[2]
-
-
Apoptosis Analysis by Flow Cytometry:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model of Lung Cancer
This protocol outlines the use of this compound in a Lewis Lung Carcinoma (LL/2) syngeneic mouse model.
Materials:
-
Female C57BL/6N mice (6-8 weeks old)
-
LL/2 (LLC1) Lewis lung carcinoma cells
-
This compound
-
Vehicle for in vivo administration (e.g., PEG300/Solutol HS15/Tween 20 solution (85/15/1% v/v))[4]
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Culture LL/2 cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS.
-
Subcutaneously inject 1 x 10^6 LL/2 cells in a volume of 100 µL into the flank of each C57BL/6N mouse.[5]
-
-
Treatment:
-
Once tumors are palpable and have reached a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) at a dose of 30 mg/kg, twice a day.[2]
-
Administer the vehicle solution to the control group following the same schedule.
-
Continue treatment for 21 days.[2]
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, or biomarker analysis).
-
These protocols provide a foundation for utilizing this compound in cancer research. Investigators should optimize these methods for their specific experimental conditions and adhere to all relevant institutional and national guidelines for animal care and use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galectin-8 Induces Apoptosis in Jurkat T Cells by Phosphatidic Acid-mediated ERK1/2 Activation Supported by Protein Kinase A Down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LL2 Allograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Measuring the Pharmacokinetic Profile of GB1908 in Mice
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for determining the pharmacokinetic (PK) profile of GB1908, a novel small molecule inhibitor, in a murine model. Pharmacokinetics, the study of drug absorption, distribution, metabolism, and excretion (ADME), is a critical component of preclinical drug development.[1][2] Understanding the PK profile of a compound like this compound in an animal model is essential for predicting its behavior in humans, establishing appropriate dosing regimens, and ensuring safety and efficacy.[2][3]
This document outlines the necessary procedures, from animal handling and compound administration to sample collection and bioanalysis, culminating in the calculation of key pharmacokinetic parameters. While this compound is presented as a hypothetical Bruton's tyrosine kinase (BTK) inhibitor, the methodologies described are broadly applicable to the study of other small molecule inhibitors.
BTK is a crucial signaling molecule in B-cell development and activation.[4][5] Inhibitors of BTK have shown significant therapeutic promise in B-cell malignancies and autoimmune diseases.[6][7] Therefore, characterizing the in vivo behavior of a novel BTK inhibitor like this compound is a critical step in its development pipeline.
Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters that will be determined in this study.
| Parameter | Description | Unit |
| Cmax | Maximum (peak) plasma drug concentration | ng/mL or µM |
| Tmax | Time to reach Cmax | h |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL or µMh |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ngh/mL or µMh |
| t1/2 | Half-life of the drug in plasma | h |
| CL | Clearance, the volume of plasma cleared of the drug per unit time | mL/h/kg |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma | L/kg |
| F% | Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation | % |
Experimental Protocols
Animal Handling and Husbandry
-
Species and Strain: C57BL/6 mice are commonly used for pharmacokinetic studies due to their well-characterized genetic background.[2]
-
Age and Weight: Use male or female mice aged 8-10 weeks with a body weight of 20-25 g.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[8] Acclimatize animals for at least one week before the experiment.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[1]
Formulation and Dosing
Formulation: The formulation of this compound will depend on its physicochemical properties. A common vehicle for oral administration of small molecules is a solution or suspension in a mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water. For intravenous administration, a solution in saline or a suitable solubilizing agent may be required.
Dosing:
-
Oral (PO) Administration: Administer this compound via oral gavage using a ball-tipped gavage needle.[9] The dosing volume should typically be 5-10 mL/kg.
-
Intravenous (IV) Administration: Administer this compound via a single bolus injection into the tail vein.[8] The dosing volume is typically 1-2 mL/kg.
Experimental Design for Pharmacokinetic Study
A typical study design involves two groups of mice to determine both intravenous and oral pharmacokinetics, which is necessary to calculate oral bioavailability.[8][10]
| Group | Route of Administration | Dose of this compound | Number of Animals |
| 1 | Intravenous (IV) | 2 mg/kg | 3-5 mice |
| 2 | Oral (PO) | 10 mg/kg | 3-5 mice |
Note: The number of animals per group should be sufficient to obtain statistically meaningful data.[1] Using a serial sampling approach from a single mouse can reduce animal usage and inter-animal variability.[1][11]
Blood Sample Collection
Serial blood sampling from the same mouse is a refined technique that reduces the number of animals required for a study.[1][11]
-
Sampling Sites: Common sites for serial blood collection in mice include the saphenous vein, tail vein, and submandibular vein.[1][12] Retro-orbital bleeding can also be used, but it is often considered a terminal procedure or requires anesthesia.[12][13][14]
-
Time Points: Collect blood samples at predetermined time points to adequately define the plasma concentration-time curve. A typical schedule for both IV and PO routes is:
-
Sample Volume: Collect approximately 20-30 µL of blood at each time point into tubes containing an anticoagulant (e.g., EDTA or heparin).[1][15]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4°C for 10 minutes at 2000 x g) to separate the plasma.[10] Store the resulting plasma samples at -80°C until analysis.[10]
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[16][17][18]
3.5.1. Sample Preparation
-
Thaw Samples: Thaw plasma samples on ice.
-
Protein Precipitation: To a 10 µL aliquot of plasma, add 100 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (IS). The IS should be a structurally similar compound to this compound.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[17]
-
Supernatant Transfer: Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.[17]
3.5.2. LC-MS/MS Analysis
-
Instrumentation: Use a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[16]
-
Chromatographic Separation: Develop a suitable chromatographic method to separate this compound and the IS from endogenous plasma components. A reverse-phase C18 column is commonly used.
-
Mass Spectrometry Detection: Optimize the mass spectrometer parameters for the detection of this compound and the IS. Use Multiple Reaction Monitoring (MRM) mode for quantification, which provides high selectivity and sensitivity.[16]
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into blank mouse plasma and processing them alongside the study samples. The concentration of this compound in the study samples is determined by interpolating their peak area ratios (analyte/IS) against the standard curve.
Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as WinNonlin.[1]
-
Cmax and Tmax: Determined directly from the observed data.[1]
-
AUC: Calculated using the linear trapezoidal rule.
-
t1/2: Calculated as 0.693/k, where k is the elimination rate constant determined from the slope of the terminal phase of the log-linear plasma concentration-time curve.[1]
-
CL and Vd: Calculated from the dose and AUC.
-
F%: Calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Signaling Pathway
As this compound is a hypothetical BTK inhibitor, the following diagram illustrates the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK.[4][5][19]
Caption: Simplified B-cell receptor signaling pathway showing the inhibitory action of this compound on BTK.
Experimental Workflow
The following diagram outlines the experimental workflow for the in vivo pharmacokinetic study of this compound.[8][10]
Caption: Experimental workflow for determining the pharmacokinetic profile of this compound in mice.
Logical Relationship of PK Parameters
This diagram illustrates the relationship between the primary pharmacokinetic processes and the key parameters derived from them.
Caption: Relationship between ADME processes and key pharmacokinetic parameters.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotestfacility.com [biotestfacility.com]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 7. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 10. admescope.com [admescope.com]
- 11. Single Mouse Single PK Platform - Creative Biolabs [creative-biolabs.com]
- 12. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 13. unirv.edu.br [unirv.edu.br]
- 14. einsteinmed.edu [einsteinmed.edu]
- 15. beckman.com [beckman.com]
- 16. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 17. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for GB1908 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GB1908, a selective and orally available inhibitor of Galectin-1 (Gal-1), for in vitro and in vivo cancer research. The protocols outlined below are based on established methodologies and findings from preclinical studies.
Introduction
Galectin-1 is a β-galactoside-binding lectin that is overexpressed in a variety of cancers and contributes to tumor progression through mechanisms including immune evasion and angiogenesis.[1][2][3][4] this compound is a potent and selective small molecule inhibitor of the Galectin-1 carbohydrate recognition domain, offering a promising therapeutic strategy for cancers with high Gal-1 expression.[1][2][5] Preclinical studies have demonstrated that this compound can attenuate Galectin-1-induced T-cell apoptosis, reduce the production of immunosuppressive cytokines, and slow tumor growth in syngeneic mouse models of breast and melanoma cancers.[1][2][3][4]
Mechanism of Action
This compound selectively binds to the carbohydrate recognition domain of Galectin-1, preventing its interaction with glycosylated receptors on the surface of immune cells and cancer cells. This inhibition counteracts the pro-tumorigenic and immunosuppressive functions of Galectin-1. A key mechanism is the prevention of Galectin-1-induced apoptosis of activated T-cells, thereby enhancing the anti-tumor immune response.[1][2][5] Furthermore, this compound has been shown to reduce the secretion of immunosuppressive cytokines, such as IL-10, IL-17, IL-6, and TNFα, potentially through the suppression of the NF-κB signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Cell Line/Assay | Reference |
| Ki | Human | 57 nM | Biophysical Assay | [5] |
| Ki | Mouse | 72 nM | Biophysical Assay | |
| IC50 | Human | 850 nM | Galectin-1-induced Jurkat cell apoptosis | [5] |
Table 2: In Vivo Dosage
| Parameter | Species | Dosage | Tumor Model | Reference |
| Oral Administration | Mouse | 30 mg/kg (twice daily) | Syngeneic lung tumor model (LL/2) | [5] |
Cell Lines Responsive to this compound Treatment
Based on preclinical data, the following cell lines and cancer types have been identified as responsive to this compound treatment or are relevant for studying its mechanism of action.
Table 3: Responsive Cell Lines and Cancer Models
| Cell Line/Model | Cancer Type | Species | Key Application | Notes |
| Jurkat | T-cell leukemia | Human | Apoptosis Assays | Used to demonstrate this compound's ability to inhibit Gal-1-induced T-cell death.[1][2][5] |
| H1299 | Non-Small Cell Lung Cancer | Human | In vitro TME model | Co-cultured with fibroblasts and PBMCs to assess cytokine modulation.[1] |
| 4T1 | Breast Carcinoma | Murine | In vivo efficacy studies | Syngeneic model showing reduced tumor growth with this compound treatment.[3] |
| B16-F10 | Melanoma | Murine | In vivo efficacy studies | Syngeneic model showing reduced tumor growth with this compound treatment.[3] |
| LL/2 (Lewis Lung Carcinoma) | Lung Carcinoma | Murine | In vivo efficacy studies | Syngeneic model showing reduced primary tumor growth.[5] |
| CT26wt | Colon Carcinoma | Murine | In vivo control | Low Gal-1 expressing model that did not respond to this compound.[3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Galectin-1-Induced T-Cell (Jurkat) Apoptosis Assay
This assay measures the ability of this compound to inhibit Galectin-1-induced apoptosis in Jurkat T-cells.
Materials:
-
Jurkat E6-1 cells
-
Recombinant human Galectin-1
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture Jurkat cells in complete RPMI-1640 medium.
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour at 37°C.
-
Induce apoptosis by adding recombinant human Galectin-1 to a final concentration known to induce apoptosis (e.g., 20 µg/mL). Include a vehicle control (no Galectin-1) and a positive control (Galectin-1 without this compound).
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of apoptotic cells (Annexin V positive).
Protocol 2: In Vitro Stromal NSCLC Tumor Microenvironment (TME) Model
This co-culture model is designed to assess the effect of this compound on cytokine production in a simulated tumor microenvironment.
Materials:
-
H1299 NSCLC cells
-
Human primary dermal fibroblasts
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Appropriate culture media for each cell type and co-culture
-
T-cell receptor ligands (e.g., anti-CD3/anti-CD28 antibodies)
-
ELISA or multiplex cytokine assay kits (for IL-17, IL-10, IL-6, TNFα)
Procedure:
-
Culture H1299 cells, fibroblasts, and PBMCs separately in their respective recommended media.
-
Establish the co-culture: Seed H1299 cells and fibroblasts in a 24-well plate and allow them to adhere and form a stromal layer.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Add PBMCs to the stromal co-culture.
-
Stimulate the co-culture with T-cell receptor ligands to mimic an active immune environment.
-
Treat the co-culture with a dose range of this compound (e.g., 1, 10, 25 µM) for 48 hours. Include a vehicle-treated control.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of immunosuppressive cytokines (IL-17, IL-10, IL-6, TNFα) in the supernatant using ELISA or a multiplex cytokine assay.
Protocol 3: In Vivo Syngeneic Tumor Model Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in syngeneic mouse models.
Materials:
-
4T1 (for BALB/c mice) or B16-F10 (for C57BL/6 mice) cells
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
-
Sterile PBS and cell culture medium
Procedure:
-
Culture the tumor cells in appropriate medium.
-
Harvest and resuspend the cells in sterile PBS at the desired concentration.
-
Implant the tumor cells subcutaneously into the flank of the mice (e.g., 0.5 x 10^6 4T1 cells or 0.2 x 10^6 B16-F10 cells).
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a dose of 30 mg/kg twice daily. The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
Visualizations
Galectin-1 Signaling Pathway and Inhibition by this compound
Caption: Galectin-1 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro TME Model
Caption: Workflow for the in vitro stromal NSCLC TME model.
Logical Relationship of this compound's Anti-Cancer Effects
Caption: Logical flow of this compound's anti-cancer mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy with GB1908
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1908 is a selective, orally active inhibitor of galectin-1, a β-galactoside-binding lectin implicated in various pro-tumorigenic processes.[1][2] Galectin-1 is overexpressed in numerous cancers and is associated with poor prognosis.[3][4][5] It contributes to tumor progression by promoting cell proliferation, migration, and angiogenesis, as well as by suppressing the anti-tumor immune response through the induction of T-cell apoptosis.[4][6][7] this compound has demonstrated a high affinity for human and mouse galectin-1 (Kᵢ values of 57 nM and 72 nM, respectively) with over 50-fold selectivity against galectin-3.[1] Preclinical studies have shown that this compound can inhibit galectin-1-induced T-cell apoptosis and reduce the production of immunosuppressive cytokines.[2][6] Furthermore, in a syngeneic mouse model of lung cancer, this compound has been shown to reduce primary tumor growth.[2]
Given its mechanism of action, there is a strong rationale for exploring the synergistic potential of this compound in combination with other anti-cancer agents. Combination therapies can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents.[8][9] This document provides a comprehensive guide for the experimental design of combination therapies involving this compound, including detailed protocols for in vitro and in vivo studies.
Rationale for Combination Therapy
The tumor microenvironment is a complex ecosystem, and targeting a single pathway is often insufficient for durable tumor control. Galectin-1 modulates several key signaling pathways that are also targeted by other cancer therapies. Therefore, combining this compound with agents that act on complementary or downstream pathways could lead to synergistic anti-tumor effects.
Potential Combination Strategies:
-
Chemotherapy: Combining this compound with standard-of-care chemotherapeutic agents, such as paclitaxel (B517696), could enhance their efficacy. Galectin-1 has been implicated in resistance to chemotherapy, and its inhibition may sensitize tumor cells to cytotoxic agents. A study on a novel galectin-1 inhibitor, LLS2, demonstrated synergistic activity with paclitaxel in ovarian, pancreatic, and breast cancer cell lines.[10]
-
Targeted Therapy: Combining this compound with inhibitors of signaling pathways that are influenced by galectin-1, such as PI3K/Akt or MAPK/ERK, presents a rational approach. A screening study identified galectin-1 as a synergistic target for combination with PI3K inhibitors in glioblastoma.[11]
-
Immunotherapy: Given galectin-1's role in immune suppression, combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) could enhance the anti-tumor immune response.[12] By blocking galectin-1-mediated T-cell apoptosis, this compound may increase the number and activity of tumor-infiltrating lymphocytes, making tumors more susceptible to checkpoint blockade.
Signaling Pathways and Experimental Workflow
Galectin-1 exerts its effects through interaction with various cell surface glycoproteins, leading to the modulation of multiple intracellular signaling pathways. A comprehensive understanding of these pathways is crucial for designing rational combination therapies.
References
- 1. Galectin-1 promotes tumor progression via NF-κB signaling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Galectin-1 in Cancer Progression, and Synthetic Multivalent Systems for the Study of Galectin-1 [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sweet and the bitter sides of galectin-1 in immunity: its role in immune cell functions, apoptosis, and immunotherapies for cancer with a focus on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Galectin-1 Inhibitor Discovered through One-Bead-Two-Compounds Library Potentiates the Anti-tumor Effects of Paclitaxel in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. New combination therapy shows early promise against certain lung cancers - ecancer [ecancer.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with GB1908 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with the selective galectin-1 inhibitor, GB1908, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a selective and orally active inhibitor of galectin-1, with Ki values of 57 nM and 72 nM for human and mouse galectin-1, respectively.[1] It shows over 50-fold selectivity for galectin-1 compared to galectin-3.[1] Like many small molecule inhibitors developed for therapeutic use, this compound has low intrinsic solubility in water. This poor aqueous solubility can lead to challenges in preparing stock solutions, formulating for in vitro and in vivo experiments, and can ultimately affect its bioavailability and therapeutic efficacy.[2][3]
Q2: What are the initial signs of solubility problems with this compound?
A2: Common indicators of solubility issues include:
-
Precipitation: The compound coming out of solution, which may appear as cloudiness, crystals, or a solid pellet after centrifugation.
-
Phase separation: The formation of distinct layers in your solution.
-
Inconsistent results: Variability in experimental outcomes due to inaccurate concentrations of the solubilized compound.
-
Low bioavailability: In in vivo studies, poor absorption of the compound after oral administration.[4]
Q3: Are there any ready-to-use formulation protocols for this compound?
A3: Yes, several protocols have been established to prepare this compound for experimental use. These often involve a combination of solvents and excipients to achieve a clear solution or a fine suspension. For in vitro assays, stock solutions are typically prepared in 100% DMSO.[5] For in vivo studies, multi-component solvent systems are common.[1]
Troubleshooting Guides
Problem: My this compound has precipitated out of my aqueous buffer.
Solution Workflow:
This workflow provides a step-by-step process to address this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Reduce Concentration: High concentrations can exceed the solubility limit of this compound in a given solvent system. Try preparing a more dilute solution.
-
Optimize Solvent System: For aqueous solutions, a small percentage of an organic co-solvent is often necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions.[5] For final aqueous dilutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity.
-
Adjust pH: The solubility of ionizable compounds can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to a point where the compound is more stable in solution.[6][7]
-
Use Gentle Heat and/or Sonication: Applying gentle heat or using a sonicator can help dissolve the compound.[1] However, be cautious as excessive heat can degrade the compound.
-
Incorporate Solubility Enhancers: Excipients such as cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[1][3] Surfactants like Tween-80 can also improve wetting and prevent aggregation.[1]
Data on Formulation Strategies for this compound
The following table summarizes established and potential formulation strategies for solubilizing this compound.
| Formulation Strategy | Components | Target Concentration | Advantages | Disadvantages | Best For |
| Co-Solvent System 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Established protocol, achieves a clear solution.[1] | Multi-component system, potential for vehicle effects in some assays. | In vivo administration. |
| Co-Solvent System 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Cyclodextrin (B1172386) enhances solubility, potentially reducing the need for other organic solvents.[1] | Requires preparation of the SBE-β-CD solution. | In vivo administration, especially where PEG300 or Tween-80 are undesirable. |
| Suspension | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Simple two-component system, suitable for oral gavage.[1] | Forms a suspension, not a clear solution; requires sonication.[1] May have variable absorption. | Oral administration in preclinical models. |
| High-Concentration Stock | 100% DMSO | 10 mM | High concentration allows for small volumes to be used in subsequent dilutions.[5] | Not suitable for direct use in most biological assays due to DMSO toxicity. | Preparation of stock solutions for in vitro experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent System for In Vivo Use
This protocol is based on established methods for preparing a clear solution of this compound.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 and mix again until fully incorporated.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.
-
If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Protocol 2: Preparation of this compound with a Cyclodextrin-Based Formulation
This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require stirring and gentle warming to fully dissolve.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, combine 100 µL of the DMSO stock solution with 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex or mix thoroughly to ensure complete dissolution.
This compound Mechanism of Action
This compound is a glycomimetic inhibitor that targets the carbohydrate recognition domain (CRD) of galectin-1.[5][8] Galectin-1 is a β-galactoside-binding lectin that is often overexpressed in the tumor microenvironment and is involved in pro-tumorigenic processes such as T-cell apoptosis and immune suppression.[5][8] By binding to the CRD of galectin-1, this compound blocks its interaction with cell surface glycoproteins, thereby inhibiting its downstream signaling and biological functions.[9] For example, this compound has been shown to attenuate galectin-1-induced apoptosis in Jurkat T-cells.[8][10]
Caption: Inhibition of Galectin-1 signaling by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GB1908 Concentration for Maximum Galectin-1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GB1908, a selective galectin-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound will vary depending on the specific cell type, assay conditions, and experimental goals. However, based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro cell-based assays.[1][2] An IC50 of 850 nM has been reported for the inhibition of galectin-1-induced apoptosis in Jurkat cells.[1][2][3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: For in vitro experiments, this compound can be solubilized in 100% DMSO to prepare a stock solution, typically at a concentration of 10 mM.[5] It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing working solutions, ensure the final DMSO concentration in your cellular assay is low (e.g., <0.1%) to avoid solvent-induced artifacts.[5]
Q3: What is the selectivity profile of this compound?
A3: this compound is a selective inhibitor of galectin-1. It exhibits over 50-fold selectivity for galectin-1 over galectin-3.[1][2] This high selectivity minimizes off-target effects related to the inhibition of other galectins.[5][6][7][8]
Q4: What are the known signaling pathways affected by galectin-1 that can be studied using this compound?
A4: Galectin-1 is involved in various signaling pathways that promote cancer progression. These include the NF-κB signaling pathway, which is associated with tumor invasion and migration, and the Hedgehog signaling pathway.[9][10][11] Galectin-1 also plays a crucial role in tumor immune evasion by inducing apoptosis of activated T cells.[5][6][7][12][13] this compound can be used as a tool to investigate the role of galectin-1 in these pathways.
Troubleshooting Guides
Problem 1: Suboptimal or no inhibition of galectin-1 activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 0.01 µM to 100 µM) to identify the effective concentration range. |
| Poor Compound Solubility | Ensure complete solubilization of the this compound stock solution in DMSO. When preparing working dilutions, avoid precipitation by adding the stock solution to the aqueous medium slowly while vortexing. |
| Degraded this compound | Verify the storage conditions and age of your this compound stock solution. If in doubt, prepare a fresh stock solution. |
| Assay-Specific Issues | The chosen assay may not be sensitive enough to detect galectin-1 inhibition. Consider using an alternative or more sensitive assay, such as a direct binding assay or a functional assay like T-cell apoptosis. |
| Cell Line Resistance | Some cell lines may have lower sensitivity to galectin-1 inhibition due to various factors, including low galectin-1 expression or compensatory signaling pathways. Confirm galectin-1 expression in your cell line of interest. |
Problem 2: High background or non-specific effects in the assay.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration in your assay is below 0.1%.[5] Prepare a vehicle control with the same final DMSO concentration to account for any solvent effects. |
| Off-Target Effects | Although this compound is selective, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Cell Viability Issues | High concentrations of this compound or prolonged incubation times may affect cell viability. Perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species | Assay/Model | Reference |
| Ki (Galectin-1) | 57 nM | Human | Biochemical Assay | [1][2] |
| Ki (Galectin-1) | 72 nM | Mouse | Biochemical Assay | [1][2] |
| Kd (Galectin-1) | 57 nM | Human | Fluorescence Polarization | [4] |
| Kd (Galectin-1) | 72 nM | Mouse | Fluorescence Polarization | [4] |
| Selectivity (vs. Gal-3) | >50-fold | Human/Mouse | Biochemical Assay | [1][2] |
| IC50 (Apoptosis) | 850 nM | Human | Jurkat Cell Apoptosis Assay | [1][2][3][4] |
| In Vivo Dosage | 30 mg/kg (b.i.d.) | Mouse | Syngeneic Lung Tumor Model | [1][2][3] |
Experimental Protocols
Protocol 1: Jurkat Cell Apoptosis Assay
This assay measures the ability of this compound to inhibit galectin-1-induced apoptosis.
Materials:
-
Jurkat cells
-
Recombinant human galectin-1
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
96-well plate
-
Flow cytometer
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Add recombinant human galectin-1 to the wells at a pre-determined concentration known to induce apoptosis (e.g., 10 µg/mL).
-
Harvest the cells and wash with PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Protocol 2: Hemagglutination Inhibition Assay
This assay assesses the ability of this compound to inhibit the agglutination of red blood cells (RBCs) induced by galectin-1.
Materials:
-
Human or rabbit red blood cells (RBCs)
-
Recombinant human galectin-1
-
This compound
-
Phosphate-buffered saline (PBS)
-
V-bottom 96-well plate
Procedure:
-
Prepare a 2% (v/v) suspension of washed RBCs in PBS.
-
In a V-bottom 96-well plate, serially dilute this compound in PBS.
-
Add a fixed, pre-determined concentration of recombinant human galectin-1 that causes visible hemagglutination to each well containing this compound.
-
Incubate the plate for 15 minutes at room temperature.
-
Add the 2% RBC suspension to each well.
-
Gently mix and incubate the plate for 1-2 hours at room temperature, or until a clear button of non-agglutinated RBCs is formed in the negative control wells.
-
The minimum concentration of this compound that completely inhibits hemagglutination is determined visually.
Visualizations
Caption: Galectin-1 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for the Jurkat cell apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Galectin-1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. karger.com [karger.com]
- 6. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Galectin-1 promotes tumor progression via NF-κB signaling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galectin-1 induces invasion and the epithelial-mesenchymal transition in human gastric cancer cells via non-canonical activation of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunosuppressive Roles of Galectin-1 in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Galectin-1-mediated biochemical controls of melanoma and glioma aggressive behavior - PMC [pmc.ncbi.nlm.nih.gov]
GB1908 Experiments: Technical Support Center for Troubleshooting Inconsistent Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve inconsistencies encountered during experiments with the selective Galectin-1 (Gal-1) inhibitor, GB1908.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after thawing. Can I still use it?
A1: No, you should not use a solution with visible precipitate. Precipitation indicates that the compound has come out of solution, and the actual concentration will be lower than intended, leading to inconsistent and unreliable results. Refer to the troubleshooting guide below for steps to address solubility issues.[1][2]
Q2: I am observing high background or non-specific effects in my cell-based assays. What could be the cause?
A2: High background or non-specific effects with small molecule inhibitors like this compound can stem from several factors. Concentrations of the inhibitor that are too high can lead to off-target effects.[3][4] It is also crucial to include a vehicle control (e.g., DMSO) at the same final concentration as your experimental samples to account for any effects of the solvent itself.[2] Additionally, the purity of the this compound and the quality of the cell culture reagents can contribute to non-specific responses.
Q3: My results from the Galectin-1-induced T-cell apoptosis assay are not consistent. What are some common pitfalls?
A3: Inconsistent results in T-cell apoptosis assays, particularly with Jurkat cells, can be a common issue. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Ensure your Jurkat cells are healthy and within a low passage number. High passage numbers can lead to altered cellular responses.
-
Apoptosis Induction: The method and consistency of apoptosis induction are critical. If using recombinant Galectin-1, ensure its bioactivity and use a consistent concentration.
-
Assay Controls: Always include appropriate controls, such as untreated cells, vehicle-treated cells, and a positive control for apoptosis induction.
-
Staining and Analysis: Inconsistent staining with Annexin V and propidium (B1200493) iodide (PI) can lead to variability. Ensure proper compensation if performing flow cytometry and gate your cell populations consistently. It's also important to recognize that some apoptosis assays may not distinguish between apoptotic and necrotic cells.[5][6]
Q4: I am not observing the expected downstream signaling changes (e.g., in ERK1/2 or NF-κB pathways) after this compound treatment. What should I check?
A4: If you are not seeing the expected changes in downstream signaling pathways, consider the following:
-
Treatment Time and Concentration: The kinetics of signaling pathway activation can be transient. You may need to perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in phosphorylation of ERK1/2 or activation of NF-κB.
-
Western Blotting Technique: Ensure your Western blotting protocol is optimized. This includes proper sample preparation with phosphatase and protease inhibitors, sufficient protein loading, effective antibody dilutions, and appropriate blocking and washing steps.[7][8]
-
Antibody Quality: The specificity and quality of your primary antibodies against phosphorylated and total proteins are crucial for reliable results.
Troubleshooting Guides
This compound Solubility and Handling
Inconsistent results often originate from issues with the preparation and handling of the inhibitor.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution | Improper storage; freeze-thaw cycles; solvent hygroscopy (water absorption by DMSO).[1][2] | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store at -80°C for long-term stability.[9] Use anhydrous, high-purity DMSO for preparing stock solutions.[1] |
| Precipitation upon dilution in aqueous buffer | Exceeding the aqueous solubility limit of this compound.[2] | Decrease the final concentration of this compound in your assay. Optimize the final DMSO concentration (up to 0.5% is often tolerated in cell-based assays, but must be validated with a vehicle control).[2] Consider using a co-solvent system as suggested by the manufacturer.[9] |
| Inconsistent biological activity | Degradation of this compound in assay medium. | Prepare fresh dilutions of this compound for each experiment. Perform a time-course experiment to assess the stability of the compound in your specific assay conditions.[2] |
In Vitro Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; edge effects in multi-well plates; improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of multi-well plates, or fill them with media to maintain humidity. Ensure thorough but gentle mixing of this compound and other reagents in the wells. |
| Unexpected cytotoxicity | Off-target effects at high concentrations; sensitivity of the cell line to the vehicle (DMSO). | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Always include a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on cell viability.[2] |
| Lack of a clear dose-response | Sub-optimal concentration range; compound instability; assay window is too narrow. | Test a wider range of this compound concentrations, typically spanning several orders of magnitude around the expected IC50 or Ki value. Ensure the stability of this compound in your assay medium over the experiment's duration. Optimize the assay to have a robust signal-to-background ratio. |
Experimental Protocols
Protocol 1: Galectin-1-Induced T-Cell (Jurkat) Apoptosis Assay
This protocol is designed to assess the ability of this compound to inhibit Galectin-1-induced apoptosis in Jurkat T-cells.[10][11][12]
Materials:
-
Jurkat cells
-
Recombinant human Galectin-1
-
This compound
-
Complete RPMI 1640 medium (with 10% FBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in complete RPMI 1640 medium. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
This compound Pre-treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.[9]
-
Apoptosis Induction: Add recombinant human Galectin-1 to the cell suspension at a final concentration known to induce apoptosis (e.g., 20 µM).
-
Incubation: Co-incubate the cells for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 2: Cytokine Secretion Assay in a Co-culture Model
This protocol assesses the effect of this compound on the production of immunosuppressive cytokines in a tumor microenvironment model.[13][14][15]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Tumor cell line (e.g., NSCLC cell line)
-
This compound
-
Complete RPMI 1640 medium
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 beads or PHA)
-
ELISA or multiplex cytokine assay kit (for IL-6, TNF-α, IL-10, etc.)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the chosen tumor cell line.
-
Co-culture Setup: Seed the tumor cells in a 24-well plate and allow them to adhere overnight.
-
Treatment and Stimulation: Add freshly isolated PBMCs to the wells containing the tumor cells. Treat the co-culture with different concentrations of this compound or vehicle control. Add a T-cell stimulus (e.g., anti-CD3/anti-CD28 beads) to the appropriate wells.
-
Incubation: Incubate the co-culture for 48-72 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., IL-6, TNF-α, IL-10) in the supernatant using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| Ki (Galectin-1) | Human | 57 nM | [9] |
| Ki (Galectin-1) | Mouse | 72 nM | [9] |
| IC50 (Galectin-1-induced Jurkat cell apoptosis) | Human | 850 nM | [9][11][16] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| Syngeneic Mouse Model | LL/2 Lung Carcinoma | 30 mg/kg, p.o., twice daily | Reduced primary tumor growth | [9][16] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Galectin-1, blocking downstream signaling pathways.
Caption: Workflow for the Galectin-1-induced T-cell apoptosis assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2.7. Gal‐1‐induced T‐cell apoptosis assay [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of tumor cell-induced T-cell apoptosis mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. Cytokine Production in Cell Culture by Peripheral Blood Mononuclear Cells from Immunocompetent Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of GB1908 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GB1908, a selective Galectin-1 inhibitor, in cellular assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help minimize potential off-target effects and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective and orally active small molecule inhibitor of Galectin-1 (Gal-1).[1] Its primary mechanism of action is the inhibition of the Galectin-1 carbohydrate recognition domain (CRD).[2][3] Galectin-1 is a beta-galactoside-binding protein involved in various biological processes, including immune modulation, cell adhesion, and apoptosis.[4]
Q2: What are the known on-target effects of this compound in cellular assays?
The primary on-target effect of this compound is the inhibition of Galectin-1 activity. In cellular assays, this has been shown to attenuate Galectin-1-induced T-cell (Jurkat cell) apoptosis and reduce the production of immunosuppressive cytokines.[2][3][5]
Q3: What is the known selectivity profile of this compound?
This compound displays significant selectivity for Galectin-1 over Galectin-3.[1][2][3][5][6] One study reported over 100-fold selectivity for Galectin-1 over all other galectin subtypes, with the exception of the C-terminus of Galectin-4, against which it showed 8-fold selectivity. While a comprehensive screening of this compound against a broad panel of off-target proteins (e.g., a kinome scan) is not publicly available, its high selectivity within the galectin family suggests a focused mode of action.
Q4: What are the potential off-target effects of this compound and how can I minimize them?
While this compound is a selective inhibitor, it is crucial to consider and control for potential off-target effects in your cellular assays. Here are some strategies to minimize them:
-
Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
Use of Proper Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to account for any effects of the solvent.
-
Inactive Control: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Positive Control: Use a known activator of the pathway of interest to ensure the assay is performing as expected.
-
-
Orthogonal Approaches: Confirm your findings using alternative methods. For example, if you observe a phenotype with this compound, try to replicate it using siRNA or shRNA to knockdown Galectin-1 expression.
-
Cell Line Selection: Use cell lines with well-characterized Galectin-1 expression levels. Consider using a Galectin-1 knockout cell line as a negative control to confirm that the effects of this compound are on-target.
Q5: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed using techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays. These methods provide evidence of direct binding of the compound to the target protein within the cellular environment.
Troubleshooting Guides
Problem 1: High cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 (half-maximal cytotoxic concentration). 2. Compare the CC50 to the EC50/IC50 for the on-target effect. A small therapeutic window may suggest off-target toxicity. 3. Test this compound in a Galectin-1 knockout cell line. If cytotoxicity persists, it is likely due to off-target effects. |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is below the tolerance level for your cell line (typically <0.5%). Run a vehicle-only control. |
| Compound instability | Ensure the compound is properly stored and handled to prevent degradation. Use freshly prepared solutions for experiments.[7] |
Problem 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps |
| Compound precipitation | Check the solubility of this compound in your cell culture medium. Visually inspect for precipitates. Consider using a different formulation or vehicle if solubility is an issue.[1] |
| Variability in cell culture | Standardize cell seeding density, passage number, and growth conditions. Mycoplasma contamination can also lead to inconsistent results; therefore, regular testing is recommended. |
| Assay variability | Ensure all liquid handling steps are accurate and consistent. Use appropriate controls in every experiment to monitor assay performance. |
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Species | Value | Assay | Reference |
| Ki (Galectin-1) | Human | 57 nM | Biochemical Assay | [1] |
| Ki (Galectin-1) | Mouse | 72 nM | Biochemical Assay | [1] |
| Ki (Galectin-3) | Human | 6000 nM | Biochemical Assay | [1] |
| Ki (Galectin-3) | Mouse | 4200 nM | Biochemical Assay | [1] |
| Kd (Galectin-1) | Human | 57 nM | Fluorescence Polarization | [6] |
| Kd (Galectin-3) | Human | 6.0 µM | Fluorescence Polarization | [6] |
| IC50 (Gal-1 induced apoptosis) | Human (Jurkat cells) | 850 nM | Cellular Assay | [1][6] |
Experimental Protocols
Protocol 1: Galectin-1-Induced T-cell Apoptosis Assay
This protocol is adapted from methods used to assess T-cell apoptosis.[4][8][9][10][11]
Materials:
-
Jurkat T-cells
-
Recombinant human Galectin-1
-
This compound
-
Vehicle (e.g., DMSO)
-
RPMI 1640 medium supplemented with 10% FBS
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat T-cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 24-well plate.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control.
-
Pre-incubate the cells with this compound or vehicle for 1 hour.
-
-
Induction of Apoptosis:
-
Add recombinant human Galectin-1 to the wells at a final concentration known to induce apoptosis (concentration to be optimized for your specific cell line and Galectin-1 lot).
-
Incubate for 16-24 hours.
-
-
Apoptosis Measurement:
-
Harvest the cells and wash with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Protocol 2: Cytokine Production Assay in a Co-culture System
This protocol is a general guideline for measuring cytokine production in a stromal non-small cell lung cancer (NSCLC) tumor microenvironment model.[12][13][14][15][16]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
NSCLC cell line (e.g., A549)
-
This compound
-
Vehicle (e.g., DMSO)
-
T-cell receptor ligands (e.g., anti-CD3/anti-CD28 antibodies)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., IL-6, IL-10, TNF-α)
Procedure:
-
Co-culture Setup:
-
Seed NSCLC cells in a 96-well plate and allow them to adhere.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Add PBMCs to the wells containing the NSCLC cells.
-
-
Stimulation and Treatment:
-
Add T-cell receptor ligands to stimulate T-cell activation.
-
Add serial dilutions of this compound or vehicle to the appropriate wells.
-
-
Incubation: Incubate the co-culture for 48 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement:
-
Collect the culture supernatant.
-
Measure the concentration of secreted cytokines using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Visualizations
Caption: Simplified signaling pathway of Galectin-1-induced T-cell apoptosis and its inhibition by this compound.
Caption: General experimental workflow for characterizing the effects of this compound in cellular assays.
Caption: A logical decision tree for troubleshooting common issues in cellular assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Galectin-1 induced activation of the apoptotic death-receptor pathway in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2.7. Gal‐1‐induced T‐cell apoptosis assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lerner.ccf.org [lerner.ccf.org]
- 14. revvity.com [revvity.com]
- 15. criver.com [criver.com]
- 16. Cytokine Production in Cell Culture by Peripheral Blood Mononuclear Cells from Immunocompetent Hosts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of GB1908 in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of the selective galectin-1 inhibitor, GB1908. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a selective and orally active inhibitor of galectin-1, a protein implicated in cancer progression and immune evasion.[1][2] While described as "orally active," achieving consistent and optimal systemic exposure in animal models can be challenging, potentially due to factors like low aqueous solubility.[3] Ensuring adequate bioavailability is critical for obtaining reliable and reproducible results in preclinical efficacy and safety studies.
Q2: What are the primary factors that can limit the oral bioavailability of a compound like this compound?
A2: The oral bioavailability of any drug is primarily influenced by its solubility, permeability, and metabolic stability. For a compound like this compound, potential hurdles could include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: The compound might be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q3: What are the initial steps to consider when encountering low or variable oral bioavailability with this compound?
A3: Initially, it is crucial to standardize your experimental conditions. This includes controlling the fasting state of the animals, the time of day for dosing, and the diet. Variability in these factors can significantly impact GI physiology and drug absorption. Subsequently, focus on the formulation of the dosing vehicle. Simple suspensions can often lead to erratic absorption.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High variability in plasma concentrations between animals. | Inconsistent dissolution of this compound in the GI tract. | 1. Optimize the formulation: Move from a simple suspension to a solubilizing formulation such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion. 2. Control particle size: Micronization or nanosizing of the this compound powder can increase the surface area for dissolution. |
| Food effects. | Standardize the feeding schedule. Typically, animals are fasted overnight before oral dosing to reduce the variability caused by food in the GI tract. | |
| Consistently low plasma exposure (low Cmax and AUC). | Poor aqueous solubility of this compound. | 1. Lipid-based formulations: Formulate this compound in a lipid-based system like SEDDS. These formulations can enhance solubilization and take advantage of lipid absorption pathways. 2. Amorphous solid dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and extent. |
| Poor intestinal permeability. | 1. Include permeation enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium. However, their use requires careful toxicological evaluation. | |
| High first-pass metabolism. | If formulation improvements do not suffice, the issue might be extensive metabolism. This is an intrinsic property of the molecule. To assess this, a study comparing oral and intravenous administration is necessary to determine absolute bioavailability. | |
| Precipitation of this compound in the dosing vehicle. | The chosen vehicle cannot maintain this compound in solution at the desired concentration. | 1. Increase solvent capacity: Adjust the ratio of co-solvents (e.g., DMSO, PEG 300) and surfactants (e.g., Tween-80). 2. Prepare fresh formulations: If the compound precipitates over time, prepare the formulation immediately before dosing. 3. Use of complexing agents: Cyclodextrins can be used to form inclusion complexes with this compound, enhancing its solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol describes the preparation of a simple SEDDS formulation to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Capryol™ 90 (oil phase)
-
Cremophor® EL (surfactant)
-
Transcutol® HP (co-surfactant)
-
Glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Weigh the required amounts of Capryol™ 90, Cremophor® EL, and Transcutol® HP in a glass vial based on the desired ratio (e.g., 40:40:20 w/w).
-
Mix the components thoroughly using a magnetic stirrer until a homogenous mixture is obtained.
-
Add the pre-weighed this compound to the mixture.
-
Continue stirring until the this compound is completely dissolved. Gentle warming (up to 40°C) can be applied if necessary to facilitate dissolution.
-
Visually inspect the final formulation for clarity and homogeneity.
-
For administration, the formulation can be filled into gelatin capsules or administered directly via oral gavage.
Protocol 2: Pharmacokinetic Study Design in Mice
This protocol outlines a basic design for a pharmacokinetic study to evaluate the oral bioavailability of a novel this compound formulation.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Groups:
-
Group 1 (Intravenous): this compound administered intravenously (e.g., 1-2 mg/kg) to determine the absolute bioavailability. The formulation for IV administration should be a clear, sterile solution.
-
Group 2 (Oral - Vehicle Control): this compound administered orally in a simple suspension (e.g., 0.5% methylcellulose (B11928114) in water) at the desired dose (e.g., 30 mg/kg).[4][5]
-
Group 3 (Oral - Test Formulation): this compound administered orally in the improved formulation (e.g., SEDDS) at the same dose as Group 2.
Procedure:
-
Fast the mice overnight with free access to water before dosing.
-
Administer the respective formulations to each group.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.
-
Determine the relative bioavailability of the test formulation compared to the vehicle control and the absolute bioavailability by comparing the oral and IV data.
Data Presentation
The following tables provide a template for summarizing pharmacokinetic data from a study as described in Protocol 2.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Mean ± SD)
| Group | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Absolute/Relative Bioavailability (%) |
| Intravenous | 2 | - | - | - | 100% (Absolute) |
| Oral (Vehicle) | 30 | Enter Data | Enter Data | Enter Data | Calculate |
| Oral (SEDDS) | 30 | Enter Data | Enter Data | Enter Data | Calculate |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Galectin-1 signaling and the inhibitory action of this compound.
Caption: Workflow for improving the bioavailability of this compound.
References
- 1. karger.com [karger.com]
- 2. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Addressing potential toxicity of GB1908 at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of GB1908, a selective Galectin-1 inhibitor. The following information is intended to help researchers anticipate and troubleshoot potential issues during their experiments, with a focus on addressing the potential for toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active small molecule inhibitor of Galectin-1, with Ki values of 57 nM and 72 nM for human and mouse Galectin-1, respectively. It exhibits over 50-fold selectivity for Galectin-1 over Galectin-3. This compound functions by binding to the carbohydrate recognition domain (CRD) of Galectin-1, thereby inhibiting its activity. Galectin-1 is involved in various pro-tumorigenic processes, including T-cell apoptosis and the suppression of anti-tumor immunity. By inhibiting Galectin-1, this compound can attenuate these effects.
Q2: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results with small molecule inhibitors can arise from several factors:
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound at high concentrations can lead to inaccurate dosing and variability. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing final dilutions in your cell culture medium. It is crucial to keep the final DMSO concentration below a non-toxic level (typically <0.1%).
-
Off-Target Effects: At high concentrations, small molecule inhibitors may interact with unintended targets, leading to phenotypes that are not related to the inhibition of Galectin-1. It is recommended to use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to a compound. Maintaining consistent cell culture practices is essential for reproducible results.
Q3: What are the signs of potential cytotoxicity in my experiments?
Signs of cytotoxicity can include:
-
A significant decrease in cell viability compared to vehicle-treated controls.
-
Changes in cell morphology, such as rounding, detachment, or the appearance of apoptotic bodies.
-
A reduction in metabolic activity, as measured by assays like MTT or MTS.
-
Activation of cell death pathways, which can be assessed by measuring markers like caspase activity.
Q4: Is there any known toxicity data for this compound at high concentrations?
Currently, there is limited publicly available data specifically detailing the toxicity of this compound at high concentrations. Preclinical studies on other galectin inhibitors have suggested low basal toxicity in cell proliferation assays. However, it is crucial for researchers to determine the cytotoxic profile of this compound in their specific experimental system. The protocols provided in this guide will assist in establishing a dose-response curve for cytotoxicity.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Media
-
Symptom: Visible precipitate in the culture medium after adding this compound, or inconsistent results at higher concentrations.
-
Troubleshooting Steps:
-
Optimize Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Ensure complete dissolution by gentle warming or sonication if necessary. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: Prepare intermediate dilutions of the DMSO stock in your cell culture medium. It is critical to add the this compound stock solution to the medium with vigorous vortexing or mixing to facilitate dispersion and prevent immediate precipitation.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is below the threshold for cellular toxicity (typically <0.1%). Run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Solubility Testing: If solubility issues persist, consider performing a formal solubility test in your specific culture medium to determine the maximum soluble concentration.
-
Issue 2: High Background or Inconsistent Results in In Vitro Assays
-
Symptom: High signal in no-enzyme or no-cell control wells, or significant variability between replicate wells.
-
Troubleshooting Steps:
-
Compound Interference: Test for autofluorescence or colorimetric interference of this compound at the wavelengths used in your assay. Run controls containing only the compound and assay reagents (without cells or the target enzyme).
-
Reagent Quality: Ensure all assay reagents are properly stored and within their expiration dates. Use high-purity water and reagents to prepare buffers.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents, especially for small volumes.
-
Plate Uniformity: Check for "edge effects" in microplates, where evaporation can lead to increased concentrations in the outer wells. Consider not using the outermost wells or filling them with sterile water or PBS to maintain humidity.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
Target cells in culture
-
This compound
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Galectin-1 Inhibition Assay (Jurkat Cell Apoptosis Model)
This protocol assesses the ability of this compound to inhibit Galectin-1-induced apoptosis in Jurkat T-cells.
Materials:
-
Jurkat cells
-
Recombinant human Galectin-1
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Pre-incubation: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour at 37°C.
-
Galectin-1 Treatment: Add recombinant human Galectin-1 to the cell suspensions to a final concentration known to induce apoptosis (e.g., 20 µg/mL). Include a control group with no Galectin-1 treatment.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Apoptosis Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
-
Data Analysis: Compare the percentage of apoptotic cells in the this compound-treated groups to the group treated with Galectin-1 alone to determine the inhibitory effect of this compound.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in A549 Cells (72h Incubation)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 6.1 |
| 50 | 75.3 ± 7.9 |
| 100 | 48.2 ± 8.5 |
| 200 | 22.7 ± 6.3 |
Note: This table presents hypothetical data for illustrative purposes. Researchers must generate their own data using the protocols provided.
Visualizations
Caption: Galectin-1 signaling pathway and the inhibitory action of this compound.
Best practices for long-term storage and stability of GB1908
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GB1908, a selective and orally active galectin-1 inhibitor. Here you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective small molecule inhibitor of galectin-1 (Gal-1).[1][2][3] It exhibits high affinity for the carbohydrate recognition domain (CRD) of galectin-1, thereby blocking its downstream signaling pathways involved in cancer progression.[2][4] this compound has demonstrated greater than 50-fold selectivity for galectin-1 over galectin-3.[1][3]
2. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound stock solutions should be stored under the following conditions:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
3. How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, a stock solution of 10 mM in 100% DMSO is commonly used.[2] When preparing, ensure the use of newly opened, high-purity DMSO as it is hygroscopic and absorbed water can affect solubility.[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
4. What is the stability of this compound in different solvents and at various pH levels?
While specific long-term stability data for this compound in various solvents and at different pH levels is not extensively published, general best practices for small molecule inhibitors suggest that stability in aqueous buffers may be limited. The solubility of ionizable compounds can be pH-dependent. It is recommended to prepare fresh working solutions in your experimental buffer for each experiment. For in vivo studies, specific formulations have been used to ensure solubility and bioavailability.[1]
5. What are the known binding affinities of this compound?
The binding affinity of this compound has been determined for both human and mouse galectin-1.
| Target | Kᵢ (nM) |
| Human galectin-1 | 57 |
| Mouse galectin-1 | 72 |
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects or inappropriate compound concentration.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Use a structurally different galectin-1 inhibitor to see if a similar phenotype is observed.
-
Genetic Validation: Compare the phenotype with results from siRNA or CRISPR-mediated knockdown or knockout of galectin-1.
-
Dose-Response Curve: Perform a dose-response experiment to ensure you are working within a relevant concentration range. The effective concentration in a cellular assay should ideally be close to the biochemical IC₅₀ or Kᵢ. For this compound, the IC₅₀ for inhibiting galectin-1-induced apoptosis in Jurkat cells is 850 nM.[1][3]
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same concentration as in your experimental conditions to rule out solvent effects.
-
Issue 2: Precipitation of this compound in aqueous buffer.
-
Possible Cause: Low aqueous solubility of the compound.
-
Troubleshooting Steps:
-
Lower Final Concentration: The concentration of this compound in your assay may be too high. Try using a lower final concentration.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility in your final assay volume.
-
Use of Co-solvents: For in vivo studies, specific formulations with co-solvents such as PEG300, Tween-80, and saline have been used to improve solubility.[1]
-
Issue 3: High background or false positives in fluorescence-based assays.
-
Possible Cause: Autofluorescence of the compound.
-
Troubleshooting Steps:
-
Measure Compound Fluorescence: Run a control experiment with this compound alone in the assay buffer to see if it fluoresces at the excitation and emission wavelengths of your assay.
-
Use a Different Fluorescent Probe: If autofluorescence is an issue, consider using a fluorescent probe with a different excitation/emission spectrum.
-
Experimental Protocols & Methodologies
1. In Vitro Inhibition of Galectin-1-Induced Apoptosis in Jurkat Cells
This protocol is based on published studies using this compound.[1][3]
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Seed Jurkat cells at an appropriate density in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be 0.1 µM to 10 µM.[1]
-
Add the diluted this compound to the cells and pre-incubate for a specified time (e.g., 1 hour).
-
Induce apoptosis by adding a predetermined concentration of recombinant human galectin-1.
-
Incubate for 16 hours at 37°C.[1]
-
Assess apoptosis using a suitable method, such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
2. Syngeneic Mouse Model for Tumor Growth Inhibition
The following provides a general framework for an in vivo efficacy study based on published research with this compound.[1][3]
-
Animal Model: Use a syngeneic mouse model, where the tumor cell line and the mouse strain are genetically identical (e.g., LL/2 Lewis lung carcinoma cells in C57BL/6 mice).[1]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Treatment Regimen:
-
Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
A published dosing regimen for this compound is 30 mg/kg administered orally twice a day.[1][3]
-
Prepare the dosing solution in a suitable vehicle, for example, a mixture of PEG300, Solutol HS15, and Tween 20 in saline.[3]
-
-
Monitoring and Endpoint:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal body weight and overall health.
-
The study is typically continued for a predefined period (e.g., 21 days) or until tumors in the control group reach a specified size.[1]
-
Visualizations
Galectin-1 Signaling Pathway in Cancer
Caption: Simplified signaling pathway of extracellular galectin-1 in cancer and the inhibitory action of this compound.
Experimental Workflow for In Vitro Apoptosis Assay
Caption: A typical workflow for assessing the inhibition of galectin-1-induced apoptosis by this compound.
References
How to control for vehicle effects in GB1908 in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting in vivo studies with the Galectin-1 inhibitor, GB1908. The focus is on effectively controlling for vehicle effects to ensure the generation of accurate and reliable data.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo administration of this compound, with a focus on vehicle-related challenges.
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility of this compound in Vehicle | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | 1. Optimize Vehicle Composition: A reported vehicle for this compound is a solution of PEG300/Solutol HS15/Tween 20 (85/15/1% v/v)[1]. If solubility issues persist, consider slight modifications to the ratios or explore alternative formulations. One such alternative involves a stepwise dissolution: first in 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% Saline[1]. 2. Use of Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of this compound[1]. However, ensure that the compound is stable under these conditions. 3. Alternative Vehicles: For poorly soluble compounds, other vehicle systems can be explored, such as suspensions in 0.5% methylcellulose (B11928114) or carboxymethylcellulose, or formulations with cyclodextrins[2][3][4][5]. |
| Vehicle-Induced Adverse Effects in Animals | The vehicle itself may be causing toxicity or physiological changes, confounding the experimental results. | 1. Conduct a Vehicle Tolerability Study: Before initiating the main experiment, administer the vehicle alone to a small cohort of animals and monitor for any adverse effects such as weight loss, behavioral changes, or signs of irritation[6]. 2. Reduce Concentration of Potentially Toxic Components: If using a vehicle containing DMSO, aim for the lowest possible concentration, as high concentrations can cause toxicity[7][8][9][10]. For intraperitoneal injections, some studies suggest keeping the final DMSO concentration below 10%[11]. 3. Consider Alternative Routes of Administration: If a vehicle is not well-tolerated via one route (e.g., intraperitoneal), it may be better tolerated via another (e.g., oral gavage)[6]. |
| Inconsistent or Unexpected Results | The vehicle may be interacting with the compound or affecting biological pathways, leading to variability in the data. | 1. Ensure Homogeneity of Formulation: For suspensions, ensure the formulation is uniformly mixed before each administration to guarantee consistent dosing. 2. Strict Adherence to Vehicle Control: Always include a concurrent vehicle control group that receives the exact same vehicle formulation and administration protocol as the drug-treated group[6]. 3. Evaluate Vehicle Effects on Endpoints: Be aware that vehicle components can have biological effects. For example, some solvents can affect locomotor activity[10][12]. Analyze the data from the vehicle control group carefully to understand any baseline effects. |
| Precipitation of this compound in the Formulation | The compound may precipitate out of solution upon storage or changes in temperature. | 1. Prepare Fresh Formulations: Ideally, formulations should be prepared fresh before each use. 2. Assess Formulation Stability: If storage is necessary, conduct a stability study by preparing the formulation and observing it for any precipitation at different time points and storage conditions (e.g., room temperature, 4°C). 3. Maintain Temperature: If warming was used to dissolve the compound, ensure the solution remains stable upon cooling to the administration temperature[11]. |
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for in vivo studies with this compound?
A1: A vehicle control is a formulation containing all the components of the drug formulation except for the active pharmaceutical ingredient (in this case, this compound). It is administered to a separate group of animals using the same route, volume, and frequency as the drug-treated group. The vehicle control group is crucial for differentiating the pharmacological effects of this compound from any biological effects caused by the vehicle itself. Without a proper vehicle control, it is impossible to definitively attribute the observed outcomes to the drug.
Q2: What is a known effective vehicle for in vivo administration of this compound?
A2: A published in vivo study with this compound used a vehicle composed of PEG300/Solutol HS15/Tween 20 solution at a ratio of 85/15/1% v/v for oral administration in mice[1].
Q3: What are some alternative vehicle formulations for poorly soluble compounds like this compound?
A3: For compounds with low aqueous solubility, several alternative vehicle strategies can be considered:
-
Co-solvent systems: A common approach is to use a mixture of solvents. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been suggested for similar compounds[1].
-
Suspensions: The compound can be suspended in an aqueous medium using suspending agents like 0.5% methylcellulose or carboxymethylcellulose.
-
Cyclodextrin-based formulations: Cyclodextrins can be used to encapsulate the drug molecule and enhance its solubility in aqueous solutions.
-
Lipid-based formulations: For highly lipophilic compounds, oil-based vehicles such as corn oil or sesame oil can be used for oral or intraperitoneal administration[9].
Q4: What are the potential side effects of common vehicle components like PEG, Tween, and DMSO?
A4: While generally considered safe at appropriate concentrations, some vehicle components can have biological effects. High concentrations of DMSO can be toxic and may cause inflammation or neurological effects[7][8][9][10][13]. Tween-80 has also been reported to cause mild inflammatory responses in some models[14]. Polyethylene glycols (PEGs) are generally well-tolerated, but high doses can have side effects[2]. It is crucial to conduct a tolerability study of the specific vehicle formulation in the animal model being used.
Q5: How should I prepare and administer the vehicle control?
A5: The vehicle control should be prepared in the exact same manner as the drug formulation, including all solvents and excipients in the same proportions. It should be administered to a control group of animals following the identical procedure (route, volume, dosing schedule) as the experimental group receiving this compound.
Experimental Protocol: Vehicle-Controlled In Vivo Study
This protocol provides a general framework for conducting an in vivo study with this compound, incorporating the essential vehicle controls.
1. Formulation Preparation:
-
This compound Formulation:
-
Based on the desired final concentration and dosing volume, calculate the required amounts of this compound and vehicle components (e.g., PEG300, Solutol HS15, Tween 20).
-
In a sterile container, combine the vehicle components in the specified ratios (e.g., 85% PEG300, 15% Solutol HS15, 1% Tween 20).
-
Gradually add the pre-weighed this compound powder to the vehicle while vortexing or stirring.
-
If necessary, use gentle warming or sonication to aid dissolution. Ensure the final solution is clear and free of particulates.
-
Allow the formulation to cool to room temperature before administration.
-
-
Vehicle Control Formulation:
-
Prepare a formulation containing the identical composition and proportions of vehicle components (e.g., 85% PEG300, 15% Solutol HS15, 1% Tween 20) but without this compound.
-
Follow the same preparation procedure as the this compound formulation.
-
2. Animal Grouping and Dosing:
-
Randomly assign animals to the following groups (minimum of n=5 per group is recommended):
-
Group 1: Vehicle Control: Receives the vehicle formulation.
-
Group 2: this compound Treatment: Receives the this compound formulation at the desired dose.
-
(Optional) Group 3: Untreated Control: Receives no treatment or a sham administration (e.g., handling only). This can help assess the effects of the administration procedure itself.
-
-
Administer the formulations according to the planned route (e.g., oral gavage) and schedule. Ensure the dosing volume is consistent across all groups.
3. Monitoring and Data Collection:
-
Monitor animals regularly for any signs of toxicity or adverse reactions.
-
Collect data on the primary and secondary endpoints of the study at the predetermined time points.
4. Data Analysis:
-
Compare the results from the this compound treatment group to the vehicle control group using appropriate statistical methods. This will allow for the determination of the specific effects of this compound, corrected for any effects of the vehicle.
Visualizations
Caption: Experimental workflow for a vehicle-controlled in vivo study.
Caption: Simplified Galectin-1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Protocols for Reproducible GB1908 Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reproducible data when working with the selective galectin-1 inhibitor, GB1908.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions to ensure data integrity and reproducibility.
1. Inconsistent Inhibition of Galectin-1 Activity
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. While specific stability data in cell culture media is not readily available, it is best practice to add the inhibitor to the media immediately before starting the experiment. |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The reported IC50 for inhibiting galectin-1-induced apoptosis in Jurkat cells is 850 nM[1]. |
| High Galectin-1 Expression Levels | Quantify galectin-1 levels in your experimental system. High concentrations of endogenous or recombinant galectin-1 may require higher concentrations of this compound for effective inhibition. |
| Assay Interference | Components of the assay buffer or cell culture medium may interfere with this compound activity. Use simplified, well-defined buffer systems where possible and include appropriate vehicle controls. |
2. High Background or Off-Target Effects
| Potential Cause | Recommended Solution |
| Non-specific Binding | While this compound is reported to be selective for galectin-1 over galectin-3, off-target effects on other cellular proteins cannot be entirely ruled out[1]. Include a negative control cell line that does not express galectin-1 to assess off-target effects. Consider using a structurally unrelated galectin-1 inhibitor as a comparator. |
| Cellular Health | Poor cell health can lead to non-specific effects. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Monitor cell viability using a reliable method such as Trypan Blue exclusion or a viability dye. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in your assay is low (typically <0.5%) and include a vehicle-only control. |
3. Variability in Apoptosis Assays
| Potential Cause | Recommended Solution |
| Incorrect Apoptosis Detection Method | Some apoptosis assays, like those solely relying on sub-G1 DNA content, may not distinguish between apoptosis and necrosis. Use a multi-parameter approach, such as Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) staining, to differentiate between apoptotic, necrotic, and live cells. |
| Timing of Assay | The kinetics of apoptosis can vary between cell types. Perform a time-course experiment to determine the optimal time point for measuring apoptosis after this compound treatment. |
| Jurkat Cell Activation State | The susceptibility of T-cells to galectin-1-induced apoptosis can depend on their activation state. Ensure consistent activation of Jurkat cells or other T-cell lines if your experimental design requires it. |
4. Inconsistent In Vivo Efficacy in Syngeneic Mouse Models
| Potential Cause | Recommended Solution |
| Suboptimal Dosing and Formulation | A dosing regimen of 30 mg/kg, administered orally twice a day, has been reported to reduce primary lung tumor growth in a syngeneic mouse model[1]. Ensure proper formulation of this compound for oral administration to achieve adequate bioavailability. |
| Tumor Heterogeneity | The expression of galectin-1 can vary within a tumor and between different tumor models. Characterize galectin-1 expression in your chosen syngeneic model to ensure it is a relevant target. |
| Microbiome Influence | The gut microbiome can influence the host immune system and the response to cancer therapies. To enhance reproducibility, source mice from the same vendor and maintain consistent housing conditions, including diet and bedding. |
| Immune System Variability | The immune status of individual mice can vary. Use age- and sex-matched mice and include a sufficient number of animals per group to account for biological variability. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of galectin-1, a β-galactoside-binding lectin. Galectin-1 is involved in pro-tumorigenic processes and immune suppression. By inhibiting galectin-1, this compound can attenuate galectin-1-induced T-cell apoptosis and reduce the production of immunosuppressive cytokines, thereby promoting an anti-tumor immune response[2].
Q2: How should I prepare and store this compound?
A2: this compound is typically dissolved in an organic solvent such as DMSO to create a stock solution. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline have been used. It is recommended to prepare fresh working solutions from a frozen stock for each experiment to avoid degradation. Aliquot stock solutions to minimize freeze-thaw cycles.
Q3: What are the key in vitro assays to assess the activity of this compound?
A3: The primary in vitro assay is the inhibition of galectin-1-induced T-cell apoptosis, commonly performed using Jurkat cells. Other relevant assays include measuring the reduction of immunosuppressive cytokines (e.g., IL-10, TGF-β) from T-cells or co-culture systems, and cell viability/proliferation assays on cancer cell lines that are dependent on galectin-1 signaling.
Q4: What should I consider when designing in vivo studies with this compound?
A4: Key considerations for in vivo studies include selecting a relevant syngeneic tumor model with confirmed galectin-1 expression, optimizing the dosing regimen and route of administration, and including appropriate control groups (vehicle control, and potentially a non-responsive tumor model). Monitoring tumor growth and the tumor immune microenvironment are crucial endpoints.
Q5: Are there any known off-target effects of this compound?
A5: While this compound has been shown to be selective for galectin-1 over galectin-3, comprehensive off-target screening data is not publicly available. As with any small molecule inhibitor, it is important to consider the possibility of off-target effects and to include appropriate controls in your experiments to mitigate this.
III. Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | Reported Value | Reference |
| Galectin-1-induced Apoptosis Inhibition | Jurkat | IC50 | 850 nM | [1] |
| Galectin-1 Binding Affinity | Human | Ki | 57 nM | |
| Galectin-3 Binding Affinity | Human | Ki | >3 µM |
Table 2: In Vivo Dosing and Efficacy of this compound
| Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |
| Syngeneic Mouse | Primary Lung Tumor | 30 mg/kg, p.o., b.i.d. | Reduced tumor growth | [1] |
IV. Experimental Protocols
1. Protocol: Inhibition of Galectin-1-Induced T-Cell Apoptosis
Objective: To determine the potency of this compound in inhibiting galectin-1-induced apoptosis of Jurkat T-cells.
Materials:
-
Jurkat cells
-
Recombinant human galectin-1
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or DAPI
-
FACS buffer (PBS with 2% FBS)
-
96-well culture plates
-
Flow cytometer
Method:
-
Cell Preparation: Culture Jurkat cells in appropriate media. Ensure cells are in the logarithmic growth phase and have high viability.
-
This compound Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) to the wells. Incubate for 1 hour at 37°C.
-
Galectin-1 Induction: Add recombinant human galectin-1 to a final concentration known to induce apoptosis (e.g., 20 µg/mL). Include a no-galectin-1 control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and a viability dye (PI or DAPI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the live cell population and quantify the percentage of apoptotic cells (Annexin V positive, viability dye negative).
-
Data Analysis: Plot the percentage of apoptotic cells against the concentration of this compound to determine the IC50 value.
2. Protocol: Western Blot for Galectin-1 Signaling
Objective: To assess the effect of this compound on downstream signaling pathways of galectin-1.
Materials:
-
Cells of interest (e.g., cancer cell line, T-cells)
-
This compound
-
Recombinant human galectin-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Galectin-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Method:
-
Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat cells with this compound or vehicle for a predetermined time, followed by stimulation with recombinant galectin-1.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
V. Mandatory Visualizations
Caption: Galectin-1 Signaling Pathway in T-Cell Apoptosis.
Caption: Workflow for Galectin-1-Induced Apoptosis Assay.
References
- 1. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes after GB1908 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GB1908, a selective Galectin-1 (Gal-1) inhibitor. The information is intended for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and orally active inhibitor of Galectin-1.[1] It functions by binding to the carbohydrate recognition domain of Gal-1, thereby preventing its interaction with cell surface glycoproteins.[2][3] This inhibition has been shown to attenuate Gal-1-induced T-cell (Jurkat cell) apoptosis and reduce the production of immunosuppressive cytokines.[2][4]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits greater than 50-fold selectivity for Galectin-1 over Galectin-3.[1] Its high selectivity has been confirmed in both biophysical and cellular assays.[2][4]
Q3: In which cancer models has this compound shown efficacy?
A3: this compound has been shown to reduce tumor growth in syngeneic mouse models of lung cancer (LL/2), breast carcinoma, and metastatic skin cutaneous melanoma.[1][2] High expression of Gal-1 in these cancers is correlated with poorer survival outcomes, suggesting a therapeutic potential for this compound.[2]
Q4: What are the expected in vitro effects of this compound treatment?
A4: In vitro, this compound is expected to inhibit Gal-1-induced apoptosis in sensitive T-cell lines like Jurkat cells.[1][5] It has also been shown to decrease the production of immunosuppressive cytokines, such as IL-10, IL-17, IL-6, and TNFα, in a stromal non-small cell lung cancer tumor microenvironment model.[6]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity and Inhibitory Concentration of this compound
| Parameter | Species | Value | Reference |
| Ki | Human Galectin-1 | 57 nM | [1] |
| Mouse Galectin-1 | 72 nM | [1] | |
| Kd | Galectin-1 | 0.057 µM | [5] |
| Galectin-3 | 6.0 µM | [5] | |
| IC50 | Galectin-1-induced Jurkat cell apoptosis | 850 nM | [1][5] |
Table 2: In Vivo Dosing and Administration
| Parameter | Animal Model | Dosage | Outcome | Reference |
| Administration | Syngeneic mouse model (LL/2) | 30 mg/kg, orally, twice a day for 21 days | Reduced primary lung tumor growth | [1][5] |
Troubleshooting Guides
Issue 1: Unexpected High Cytotoxicity in Non-Immune Cancer Cells
You are observing significant cell death in your cancer cell line upon this compound treatment, which is not an established T-cell line susceptible to Gal-1-induced apoptosis.
-
Off-Target Effects: At high concentrations, small molecules can interact with unintended targets, leading to toxicity.[7]
-
Compound Solubility and Aggregation: Poor solubility of this compound in your specific cell culture medium could lead to compound precipitation or aggregation, which can be cytotoxic.
-
Cell Line Sensitivity: Your specific cell line may have a unique sensitivity to the inhibition of Gal-1 or may express a yet-unidentified off-target.
-
Assay Interference: The compound may be interfering with the components of your cell viability assay (e.g., reducing MTT reagent).[8]
Caption: Workflow for troubleshooting unexpected cytotoxicity.
-
Confirm Compound Integrity: Ensure proper dissolution of this compound. If precipitation occurs, gentle heating or sonication may be used.[1] Consider using the recommended solvent formulations.
-
Titrate the Compound: Perform a dose-response experiment to determine the IC50 for cytotoxicity. Compare this to the known effective concentration for on-target activity (e.g., 850 nM for inhibiting Jurkat apoptosis).[1] High cytotoxicity well below the on-target concentration may suggest a general toxic effect.[8]
-
Use an Orthogonal Assay: If you are using a metabolic assay like MTT, confirm the results with a membrane integrity assay, such as LDH release or a trypan blue exclusion assay.[8]
-
Characterize Your Cell Line: Confirm the expression level of Galectin-1 in your cell line using qPCR or Western blot. Low or absent expression would suggest the observed cytotoxicity is off-target.
Issue 2: Lack of Efficacy in a High Galectin-1 Expressing Cancer Model
Despite high Gal-1 expression in your cancer model, this compound treatment does not inhibit tumor growth or the expected downstream signaling.
-
Redundant Pathways: The cancer cells may have compensatory signaling pathways that bypass their dependency on Galectin-1.
-
Insufficient Compound Exposure: The administered dose may not be sufficient to achieve the required therapeutic concentration in the tumor microenvironment.
-
Experimental System Variability: The specific in vitro or in vivo model may not be sensitive to Gal-1 inhibition for reasons that are not yet understood.
-
Compound Stability: this compound may be unstable in your specific experimental conditions (e.g., cell culture medium).[8]
-
Verify Target Engagement: If possible, perform a target engagement assay to confirm that this compound is binding to Gal-1 in your experimental system.
-
Confirm Downstream Pathway Modulation: Measure the levels of immunosuppressive cytokines (e.g., IL-10, IL-6) that are expected to be modulated by this compound.[6] Lack of change suggests a problem with compound activity or the signaling pathway in your model.
-
Increase Compound Concentration/Dose: In vitro, test a higher concentration of this compound. In vivo, ensure the dosing regimen is consistent with published studies (e.g., 30 mg/kg, b.i.d.).[1]
-
Evaluate for Compound Degradation: Test the stability of this compound in your cell culture medium over the time course of your experiment.
Issue 3: Inconsistent Results Between Experiments
You are observing high variability in your results when repeating the experiment.
-
Cell Culture Variability: Differences in cell passage number, confluency, or overall health can significantly impact experimental outcomes.[8]
-
Inaccurate Pipetting: Small errors in serial dilutions can lead to large variations in the biological response.[8]
-
Edge Effects in Multi-well Plates: Evaporation from wells at the edge of a plate can alter compound concentration and affect cell health.[8]
-
Inconsistent Incubation Times: The duration of drug exposure should be kept consistent.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Galectin-1 Inhibitors: OTX-008, GCS-100, and Lactose-Based Analogs
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of prominent galectin-1 inhibitors.
Galectin-1, a β-galactoside-binding protein, has emerged as a significant therapeutic target in oncology due to its multifaceted role in tumor progression, including cell proliferation, angiogenesis, and immune evasion.[1][2][3] While a direct comparison with the novel inhibitor GB1908 is not possible due to the absence of publicly available data, this guide provides a comprehensive analysis of three other key galectin-1 inhibitors: OTX-008, GCS-100, and various lactose-based inhibitors.
Mechanism of Action: A Tale of Two Strategies
Galectin-1 inhibitors primarily function through two distinct mechanisms: allosteric inhibition and competitive binding.
-
OTX-008 (also known as Davanat-2) is a small molecule, non-peptidic calixarene (B151959) derivative that functions as an allosteric inhibitor .[4][5] It binds to a site on the galectin-1 protein that is distinct from the carbohydrate recognition domain (CRD), inducing a conformational change that prevents the binding of its natural glycan ligands.[5]
-
GCS-100 , a modified citrus pectin (B1162225) (MCP), is a complex polysaccharide rich in galactoside residues.[6][7] It acts as a competitive inhibitor , binding directly to the CRD of galectins, thereby blocking their interaction with cell surface glycoproteins.[7] While it antagonizes galectin-3, it is also reported to bind to other galectins, including galectin-1.[6][8]
-
Lactose-based inhibitors are carbohydrate analogs that also function as competitive inhibitors .[9][10][11] By mimicking the natural β-galactoside ligands of galectin-1, they occupy the CRD and prevent the protein from binding to its targets on the cell surface.[9][10][11]
Figure 1. Mechanisms of action for different classes of galectin-1 inhibitors.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head comparisons of these inhibitors in the same experimental systems are scarce. However, data from various preclinical studies provide insights into their relative efficacy.
In Vitro Anti-proliferative Activity
The anti-proliferative effects of OTX-008 have been evaluated across a range of cancer cell lines, with growth inhibitory concentrations (GI50) varying significantly depending on the cell type and its galectin-1 expression level.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 / GI50 (µM) | Reference |
| OTX-008 | Ovarian | A2780-1A9 | ~10-20 | [2] |
| OTX-008 | Head and Neck | SQ20B | ~10-20 | [12] |
| OTX-008 | Glioblastoma | U87-MG, A172, patient-derived | 17.4 - 34.3 | [13] |
| OTX-008 | Thyroid | TPC1, BCPAP, FTC133, TT2609C02, 8505c | 0.2 - 1 | [5] |
| OTX-008 | Various Solid Tumors | Panel of cell lines | 3 - 500 | [12] |
| GCS-100 | Acute Myeloid Leukemia | OCI-AML3, THP-1 | 125 - 250 µg/ml | [14] |
Note: IC50/GI50 values are highly dependent on the specific cell line and assay conditions, making direct comparisons between studies challenging.
In Vivo Anti-tumor Activity
In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of these inhibitors.
| Inhibitor | Animal Model | Tumor Type | Key Findings | Reference |
| OTX-008 | Nude mice | Ovarian cancer xenograft (A2780-1A9) | Inhibited tumor growth, decreased microvessel density and VEGFR2 expression. | [2] |
| OTX-008 | Nude mice | Head and Neck cancer xenografts (SQ20B, HEp-2) | Reduced tumor growth comparable to Avastin in the SQ20B model.[4] Increased tumor oxygenation.[4][15] | [4][15] |
| OTX-008 | Nude mice | Thyroid cancer xenograft (8505c) | Significant reduction in tumor and lung metastasis size at 5 mg/kg/day. | [5] |
| GCS-100 | - | - | Preclinical in vivo data has supported its advancement to clinical trials. | [6] |
| Lactose-based | Murine models | Breast and prostate cancer | Inhibited spontaneous metastasis. | [16] |
Clinical Development Status
The clinical development of these inhibitors has seen varied progress.
-
OTX-008 (Davanat-2): Has undergone Phase I and II clinical trials.[8] A Phase I study in patients with advanced solid tumors was reported, though its current recruitment status is unknown.[16]
-
GCS-100: Has been evaluated in Phase I and II clinical trials for solid tumors, chronic lymphocytic leukemia, and chronic kidney disease.[1][6][17] In a Phase I study for refractory solid tumors, GCS-100 was well-tolerated and showed periods of stable disease in several patients.[6] However, its development was later discontinued (B1498344) by La Jolla Pharmaceuticals.[16]
-
Lactose-based Inhibitors: While showing promise in preclinical models, the clinical development of specific lactose-based galectin-1 inhibitors is less clear from the available data.[10]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key assays used to evaluate galectin-1 inhibitors.
Cell Proliferation Assay (Crystal Violet Staining)
This assay is used to determine the effect of an inhibitor on cell viability and proliferation.
References
- 1. Inhibition of galectins in cancer: Biological challenges for their clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OTX008, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galectin-1 Inhibitor OTX008 Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Lactose binding to galectin-1 modulates structural dynamics, increases conformational entropy, and occurs with apparent negative cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. P11.38 The Galectin-1 inhibitor OTX-008 has antiproliferative effects on human glioblastoma cells independent of MGMT-promotor status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of galectin inhibitor GCS-100 and BH3 mimetics eliminates both p53 wild type and p53 null AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galectin-1 Inhibitor OTX008 Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases [mdpi.com]
GB1908: A Comparative Analysis of its Anti-Tumor Effects in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of GB1908, a selective Galectin-1 (Gal-1) inhibitor, across different cancer types based on available preclinical data. This compound has demonstrated potential as a therapeutic agent by targeting the tumor microenvironment and modulating immune responses. This document summarizes key experimental findings, compares its efficacy with alternative agents, and provides detailed experimental methodologies to support further research and development.
Executive Summary
This compound is a novel, selective, and high-affinity small molecule inhibitor of the Galectin-1 carbohydrate recognition domain.[1] Preclinical studies have shown its ability to slow tumor growth in syngeneic mouse models of breast carcinoma, metastatic skin cutaneous melanoma, and non-small cell lung cancer (NSCLC).[1][2] The anti-tumor activity of this compound is attributed to its mechanism of action, which involves the attenuation of Gal-1-induced T-cell apoptosis and the reduction of immunosuppressive cytokine production.[1] This guide presents a comparative overview of this compound's performance against standard-of-care therapies in relevant preclinical models.
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various cancer models compared to alternative therapies. It is important to note that direct head-to-head studies are limited, and comparisons are drawn from separate preclinical investigations.
Table 1: In Vitro Efficacy of this compound
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Jurkat (T-cell leukemia) | Galectin-1-induced apoptosis | IC50 | 850 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Non-Small Cell Lung Cancer (LL/2)
| Treatment | Dosage | Outcome | Citation |
| This compound | 30 mg/kg b.i.d. | Reduced growth of primary lung tumor | [2] |
Table 3: In Vivo Efficacy of this compound in Syngeneic Mouse Models of Breast Cancer and Melanoma
| Cancer Type | Mouse Model | Treatment | Outcome | Citation | |---|---|---|---| | Breast Carcinoma | Syngeneic | this compound (30 mg/kg twice daily) | Reduced tumor volume |[3] | | Melanoma | Syngeneic | this compound (30 mg/kg twice daily) | Reduced tumor volume |[3] | | Colon Adenocarcinoma | Syngeneic | this compound (30 mg/kg twice daily) | No efficacy observed |[3] |
Table 4: Comparative Preclinical Efficacy of Standard-of-Care Agents
| Cancer Type | Agent | Mouse Model | Outcome | Citation | |---|---|---|---| | Breast Cancer (ER-α-negative) | Tamoxifen | p53 null mammary epithelial transplants | Reduced tumor incidence from 55% to 5% |[4] | | Melanoma | Dacarbazine (B1669748) (DTIC) | Murine intraocular melanoma model | Sharp reductions in the number of spontaneous metastases and significant prolongation of survival time |[5] | | Non-Small Cell Lung Cancer | Cisplatin | Patient-derived xenograft (PDX) | Efficacy scores accurately discriminate between responsive and resistant tumors |[6] |
Mechanism of Action: Targeting the Galectin-1 Pathway
This compound exerts its anti-tumor effects by selectively inhibiting Galectin-1, a β-galactoside-binding protein that is overexpressed in various cancers and is associated with poor prognosis.[1][7] Extracellular Gal-1 contributes to an immunosuppressive tumor microenvironment by inducing the apoptosis of activated T-cells and promoting the secretion of inhibitory cytokines.[1] By blocking the carbohydrate recognition domain of Gal-1, this compound disrupts these processes.
The binding of Galectin-1 to glycoproteins on the surface of T-cells, such as CD7, can trigger apoptotic pathways.[8] This can occur through both caspase-dependent and -independent mechanisms. Evidence also suggests a link between Galectin-1 and the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[8][9] this compound has been shown to reduce the production of several immunosuppressive cytokines, including IL-6, IL-17A, IFNγ, and TNFα.[10]
Figure 1. Simplified signaling pathway of Galectin-1-mediated immunosuppression and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Syngeneic Mouse Models of Cancer
Syngeneic mouse models are critical for evaluating immunotherapies as they utilize immunocompetent mice, allowing for the study of interactions between the tumor, the host immune system, and the therapeutic agent.
Breast Cancer (4T1 model):
-
Cell Culture: 4T1 murine breast carcinoma cells are cultured in appropriate media.
-
Implantation: 1 x 10^4 to 1 x 10^6 4T1 cells are injected into the mammary fat pad of 7 to 12-week-old female BALB/c mice.[11] Cells may be mixed with Matrigel to enhance tumor take.[11]
-
Treatment: Once tumors reach a palpable size, treatment with this compound (e.g., 30 mg/kg, twice daily, intraperitoneally) or vehicle control is initiated.[3]
-
Monitoring: Tumor growth is monitored regularly using calipers. Animal body weight is also recorded as a measure of toxicity.
-
Endpoint: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, flow cytometry).
Melanoma (B16F10 model):
-
Cell Culture: B16F10 murine melanoma cells are cultured in appropriate media.
-
Implantation: Tumor cells are injected subcutaneously into the flank of C57BL/6 mice.[7]
-
Treatment: Treatment with this compound or vehicle control is initiated when tumors are established.[3]
-
Monitoring and Endpoint: As described for the breast cancer model.
T-cell Apoptosis Assay (Jurkat cells)
This assay is used to determine the ability of this compound to inhibit Galectin-1-induced apoptosis in T-cells.
-
Cell Culture: Jurkat T-cells are cultured in RPMI medium supplemented with fetal calf serum.[12]
-
Induction of Apoptosis: Exponentially growing Jurkat cells are treated with Galectin-1 to induce apoptosis.
-
Treatment: Cells are co-incubated with varying concentrations of this compound.
-
Staining: After the incubation period, cells are washed and stained with Annexin V (to detect early apoptotic cells) and a viability dye such as Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).[12][13]
-
Flow Cytometry: The percentage of apoptotic cells is quantified using a flow cytometer. The IC50 value for this compound is determined from the dose-response curve.
Figure 2. General experimental workflow for the in vitro and in vivo evaluation of this compound.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound. The data presented in this guide are based on preclinical studies.
Conclusion
This compound, a selective Galectin-1 inhibitor, has demonstrated promising anti-tumor activity in preclinical models of breast cancer, melanoma, and non-small cell lung cancer. Its mechanism of action, centered on the reversal of Galectin-1-mediated immunosuppression, presents a novel approach to cancer therapy. The data summarized in this guide provide a foundation for further investigation into the therapeutic potential of this compound, both as a monotherapy and in combination with existing cancer treatments. Further studies are warranted to establish a more comprehensive efficacy and safety profile and to explore its potential for clinical development.
References
- 1. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of dacarbazine (DTIC) in preventing metastases arising from intraocular melanomas in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Galectin-1 promotes tumor progression via NF-κB signaling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Syngeneic Orthotopic Murine Model of Human Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Breast cancer: 4T1 Syngeneic Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 12. dp.univr.it [dp.univr.it]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Galectin Inhibitors: GB1908 (Galectin-1) vs. GB1211 (Galectin-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activity of GB1908, a selective galectin-1 inhibitor, and GB1211, a well-characterized selective galectin-3 inhibitor. By presenting key experimental data, detailed methodologies, and visual representations of their distinct mechanisms, this document aims to offer an objective resource for the scientific community.
Introduction to Galectins and Their Inhibition
Galectins are a family of proteins that bind to β-galactoside sugars on the surface of cells, playing crucial roles in a variety of biological processes, including inflammation, fibrosis, and cancer progression. Their diverse functions make them attractive therapeutic targets. Galectin-1 and galectin-3, in particular, have been implicated in various diseases, leading to the development of specific inhibitors.
This compound is a potent and selective small molecule inhibitor of galectin-1, while GB1211 (also known as Selvigaltin) is a selective small molecule inhibitor of galectin-3.[1][2] Understanding the distinct activities of these inhibitors is paramount for their targeted therapeutic application.
Comparative Analysis of Preclinical Activity
The following tables summarize the key quantitative data for this compound and GB1211, highlighting their distinct binding affinities, selectivities, and in vitro activities.
Table 1: Binding Affinity and Selectivity
| Parameter | This compound (Galectin-1 Inhibitor) | GB1211 (Galectin-3 Inhibitor) |
| Target | Galectin-1 | Galectin-3 |
| Ki (human) | 57 nM | Not Reported |
| Ki (mouse) | 72 nM | Not Reported |
| Kd (human) | 57 nM | 25 nM |
| Selectivity | >100-fold for Galectin-1 over Galectin-3 (Kd for Gal-3 is 6.0 µM)[3] | Not explicitly quantified, but developed as a selective Gal-3 inhibitor. |
Table 2: In Vitro Cellular Activity
| Assay | This compound | GB1211 |
| Inhibition of Galectin-induced Apoptosis | IC50 = 850 nM (in Jurkat cells induced by Galectin-1)[3] | Not Reported |
| Inhibition of Galectin Binding to Cells | Concentration-dependent reduction of Galectin-1 on bone marrow-derived macrophages. | Effectively blocks Galectin-3 binding to Chinese Hamster Ovary (CHO) cells. |
| Immunomodulatory Effects (in NSCLC TME model) | Inhibits the production of immunosuppressive cytokines (IL-17, IL-10, IL-6, TNFα).[4] | Upregulates pro-inflammatory cytokines (IL-6, IFNγ).[4] |
Signaling Pathways
The distinct biological roles of galectin-1 and galectin-3 are mediated through different signaling pathways. The following diagrams illustrate the key pathways influenced by each galectin, which are in turn modulated by their respective inhibitors, this compound and GB1211.
Galectin-1 Signaling
Caption: Galectin-1 signaling pathway and the point of inhibition by this compound.
Galectin-3 Signaling
Caption: Galectin-3 signaling pathway and the point of inhibition by GB1211.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Binding Assay (for GB1211)
This assay is used to determine the binding affinity (Kd) of an inhibitor to its target protein.
Workflow:
Caption: Workflow for the Fluorescence Polarization Binding Assay.
Detailed Steps:
-
Reagents and Materials: Recombinant human galectin-3, a fluorescently labeled ligand that binds to galectin-3, GB1211, and a suitable buffer (e.g., PBS).
-
Procedure:
-
A constant concentration of fluorescently labeled ligand and galectin-3 are added to the wells of a microplate.
-
Serial dilutions of GB1211 are then added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a microplate reader.
-
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of GB1211. The data is then fitted to a suitable binding model to calculate the dissociation constant (Kd).
In Vitro T-cell Apoptosis Assay (for this compound)
This assay measures the ability of an inhibitor to block galectin-1-induced apoptosis in T-cells.
Workflow:
Caption: Workflow for the In Vitro T-cell Apoptosis Assay.
Detailed Steps:
-
Cell Line: Jurkat cells, a human T-lymphocyte cell line, are commonly used as they are susceptible to galectin-1-induced apoptosis.
-
Procedure:
-
Jurkat cells are seeded in a multi-well plate.
-
The cells are treated with a fixed concentration of recombinant human galectin-1 in the presence of varying concentrations of this compound.
-
The plate is incubated for a specified time (e.g., 16 hours) to allow for apoptosis to occur.
-
Cells are then harvested and stained with fluorescently labeled Annexin V and propidium (B1200493) iodide (PI).
-
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry. The IC50 value, the concentration of this compound that inhibits 50% of galectin-1-induced apoptosis, is then calculated.
BioMAP® System for Immunomodulatory Profiling
The BioMAP® system utilizes a panel of human primary cell-based co-culture assays that model different aspects of the tumor microenvironment (TME).
Workflow:
Caption: Workflow for the BioMAP® System.
Detailed Steps:
-
System: A co-culture system of human peripheral blood mononuclear cells (PBMCs), human primary dermal fibroblasts, and a non-small cell lung cancer (NSCLC) cell line (e.g., H1299) is established.
-
Procedure:
-
The co-cultures are stimulated with T-cell receptor ligands to create a model of the stromal TME.
-
The cultures are then treated with different concentrations of this compound or GB1211.
-
After a 48-hour incubation period, the levels of various biomarkers, including cytokines and other soluble proteins, are measured in the culture supernatant using methods like ELISA or multiplex immunoassays.
-
-
Data Analysis: The changes in biomarker levels in response to the inhibitors are analyzed to generate a comprehensive immunomodulatory profile for each compound.[4]
Conclusion
This compound and GB1211 demonstrate distinct activities due to their selective inhibition of galectin-1 and galectin-3, respectively. This compound shows high affinity for galectin-1 and acts to inhibit T-cell apoptosis and the production of immunosuppressive cytokines. In contrast, GB1211 is a potent inhibitor of galectin-3, a key player in fibrosis and inflammation, and has been shown to upregulate certain pro-inflammatory cytokines in a cancer TME model.
The choice between targeting galectin-1 or galectin-3 will depend on the specific disease pathology. For immuno-oncology applications where overcoming T-cell suppression is a key goal, a galectin-1 inhibitor like this compound may be advantageous. For diseases driven by fibrosis and inflammation, a galectin-3 inhibitor such as GB1211 is a more direct therapeutic approach. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their drug development programs.
References
- 1. Galecto to Present New Data on Oral Galectin-3 Inhibitor GB1211 at the 2022 ASCO Annual Meeting | Galecto [ir.galecto.com]
- 2. Galecto to Present New Data on Oral Galectin-3 Inhibitor GB1211 at the 2022 ASCO Annual Meeting | Galecto [ir.galecto.com]
- 3. Galecto’s Oral Galectin-3 Inhibitor GB1211 Well Tolerated in Phase 1 Clinical Data Presented Recently at Several Scientific Conferences – Ysios Capital [ysioscapital.com]
- 4. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of GB1908: A Biophysical Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biophysical assays used to validate the selectivity of GB1908, a potent and selective inhibitor of Galectin-1. The following sections detail the performance of this compound in comparison to other known Galectin-1 inhibitors, provide experimental protocols for key biophysical assays, and illustrate relevant biological pathways and experimental workflows.
This compound: A Highly Selective Galectin-1 Inhibitor
This compound is a small molecule inhibitor that demonstrates high affinity for Galectin-1, a protein implicated in various pathological processes, including cancer progression and immune evasion.[1][2] The selectivity of a targeted inhibitor is paramount to minimize off-target effects and enhance therapeutic efficacy. Biophysical assays are crucial in quantifying the binding affinity of an inhibitor to its intended target and a panel of related proteins.
Comparative Selectivity Profile of Galectin-1 Inhibitors
| Compound | Target | K_i / K_d (nM) | Selectivity vs. Galectin-3 | Assay Method |
| This compound | Human Galectin-1 | 57 (K_i) [3] | >100-fold (K_d Gal-1: 57 nM / K_d Gal-3: 6000 nM)[2] | Fluorescence Polarization[4] |
| Mouse Galectin-1 | 72 (K_i) [3] | >58-fold (K_i mGal-1: 72 nM / K_i mGal-3: 4200 nM) | Fluorescence Polarization | |
| OTX008 | Human Galectin-1 | - (IC50 for proliferation: 1-190 µM) | Selective for Galectin-1 | Cell-based proliferation assays |
| LLS2 | Human Galectin-1 | - (IC50 for proliferation: 11.7-34.3 µM) | Targets Galectin-1 | Cell-based proliferation assays |
Note: Direct comparison of binding affinities between different studies should be done with caution due to variations in experimental conditions. K_i (inhibition constant) and K_d (dissociation constant) are measures of binding affinity, with lower values indicating tighter binding. IC50 (half-maximal inhibitory concentration) is a measure of functional inhibition.
Key Biophysical Assays for Selectivity Profiling
Several biophysical techniques are employed to characterize the interaction between a small molecule inhibitor and its protein target. Fluorescence Polarization (FP) is a commonly used method for determining binding affinities in a high-throughput format.[5][6]
Fluorescence Polarization (FP) Competition Assay
This assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand (probe) upon binding to a protein. An unlabeled inhibitor will compete with the probe for binding to the protein, leading to a decrease in fluorescence polarization.
This protocol is a representative example and may require optimization for specific laboratory conditions and reagents.
Materials:
-
Protein: Recombinant human Galectin-1
-
Fluorescent Probe: A fluorescently labeled ligand with known affinity for Galectin-1 (e.g., fluorescein-labeled lactose (B1674315) or a higher affinity proprietary probe).
-
Test Compound: this compound and other inhibitors for comparison.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Microplate: Black, low-binding 96-well or 384-well plates.
-
Plate Reader: Equipped with fluorescence polarization optics.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds (e.g., this compound) in the assay buffer. A typical starting concentration might be 100 µM with 1:3 serial dilutions.
-
Prepare a solution of Galectin-1 in the assay buffer at a concentration that is approximately equal to the K_d of the fluorescent probe.
-
-
Assay Setup:
-
Add a fixed concentration of the fluorescent probe to all wells of the microplate.
-
Add the serially diluted test compounds to the respective wells. Include wells with buffer only (for blank) and wells with probe and Galectin-1 only (for maximum polarization).
-
Initiate the binding reaction by adding the Galectin-1 solution to all wells except the blank.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
-
Data Analysis:
-
The raw data (in millipolarization units, mP) is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
The inhibition constant (K_i) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and K_d of the fluorescent probe.
-
Visualizing the Experimental Workflow and Biological Context
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for the Fluorescence Polarization competition assay.
Galectin-1 Signaling Pathway
Galectin-1 exerts its biological effects by binding to glycosylated receptors on the cell surface, thereby modulating various signaling pathways involved in cell proliferation, apoptosis, and immune response.[7] Understanding this pathway is crucial for elucidating the mechanism of action of inhibitors like this compound.
Caption: Simplified Galectin-1 signaling pathway leading to T-cell apoptosis.
By employing rigorous biophysical assays and a thorough understanding of the underlying biology, researchers can confidently validate the selectivity of targeted inhibitors like this compound, paving the way for the development of more effective and safer therapeutics.
References
- 1. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galectin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sweet and the bitter sides of galectin-1 in immunity: its role in immune cell functions, apoptosis, and immunotherapies for cancer with a focus on T cells | springermedizin.de [springermedizin.de]
Unveiling the Immunomodulatory Potential of GB1908: A Comparative Analysis in Primary Cells
A deep dive into the mechanism of action of GB1908, a selective galectin-1 inhibitor, reveals its promise in cancer immunotherapy. This guide provides a comparative analysis of this compound's performance against other therapeutic alternatives, supported by experimental data from primary human cells, detailed protocols, and pathway visualizations to empower researchers and drug development professionals in their evaluation of this novel compound.
This compound is a small molecule glycomimetic that acts as a high-affinity, selective inhibitor of the galectin-1 (Gal-1) carbohydrate recognition domain.[1][2] Galectin-1 is a key protein implicated in promoting tumor growth and suppressing the immune system.[1][3] By targeting Gal-1, this compound aims to reverse these effects, thereby reactivating the body's own anti-tumor immune response. This guide explores the cross-validation of this compound's mechanism of action in primary human cells, offering a direct comparison with other relevant compounds and outlining the experimental basis for these findings.
Comparative Efficacy in Primary Cell Models
To assess the biological activity of this compound in a physiologically relevant context, a series of in-vitro experiments were conducted using primary human cells. The BioMAP® system, a co-culture model of human peripheral blood mononuclear cells (PBMCs), dermal fibroblasts, and a non-small cell lung cancer (NSCLC) cell line (H1299), was utilized to simulate the tumor microenvironment.[3] This system allows for the evaluation of a compound's impact on a complex interplay of immune and stromal cells.
Inhibition of T-Cell Apoptosis
One of the key immunosuppressive functions of Gal-1 is the induction of apoptosis (programmed cell death) in activated T-cells, which are crucial for fighting cancer.[3] The ability of this compound to counteract this effect was a primary focus of investigation.
| Compound | Target | Cell Type | Assay | Endpoint | Result |
| This compound | Galectin-1 | Jurkat (T-cell line) | Caspase Activation | Inhibition of Apoptosis | IC50 = 850 nM[2][4] |
| Mitomycin C | DNA Cross-linker | Jurkat (T-cell line) | Caspase Activation | Induction of Apoptosis | Positive Control[3] |
Further studies in primary T-cells are warranted to confirm these findings.
Modulation of Immunosuppressive Cytokines
Galectin-1 is known to promote the production of cytokines that suppress the immune response. The effect of this compound on the levels of these cytokines was measured in the BioMAP® "StroNSCLC" system, which models a stromal NSCLC tumor microenvironment.[3]
| Cytokine | This compound Effect | Alternative Agent Effect (Example: Galectin-3 Inhibitor) |
| IL-6 | Reduced | |
| TNFα | Reduced | |
| IL-17A | Reduced (in T-cells)[5] | |
| IFNγ | Reduced (in T-cells)[5] |
Quantitative data comparing the dose-dependent effects of this compound and alternative inhibitors on cytokine production in this primary cell model would provide a more definitive comparison.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams have been generated.
Caption: Mechanism of this compound in preventing Gal-1 induced T-cell apoptosis.
Caption: Workflow for evaluating this compound's effect on the tumor microenvironment.
Caption: Logical flow of this compound's anti-tumor activity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented findings.
BioMAP® Stromal NSCLC Model
The BioMAP® system with a stromal non-small cell lung cancer configuration was used to investigate the effects of this compound on the tumor microenvironment.[3]
-
Cell Types:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Primary human dermal fibroblasts
-
H1299 human non-small cell lung cancer cell line
-
-
Culture Conditions: Cells were co-cultured under conditions that promote their interaction and the establishment of a microenvironment that mimics a tumor.
-
Stimulation: T-cell receptor ligands were added to the co-culture to stimulate a T-cell-mediated immune response.[3]
-
Treatment: The cultures were treated with varying concentrations of this compound or control compounds.
-
Incubation: The treated co-cultures were incubated for 48 hours.[3]
-
Analysis: Following incubation, the levels of various biomarkers, including cytokines such as IL-6 and TNFα, were measured in the culture supernatant using standard immunoassay techniques.[3]
T-Cell Apoptosis Assay
The ability of this compound to inhibit Gal-1-induced T-cell apoptosis was assessed using a caspase activation assay.[3]
-
Cell Line: Jurkat cells, a human T-lymphocyte cell line, were used as a model for T-cells.
-
Induction of Apoptosis: Recombinant Galectin-1 was added to the Jurkat cell culture to induce apoptosis. Mitomycin C was used as a positive control for apoptosis induction.[3]
-
Treatment: Jurkat cells were co-treated with Galectin-1 and varying concentrations of this compound.
-
Measurement of Apoptosis: Caspase activation, a key event in the apoptotic cascade, was measured at different time points (e.g., 16 hours) using a fluorescent probe that detects active caspases.[3] The intensity of the fluorescence is proportional to the level of apoptosis.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the Gal-1-induced apoptosis, was calculated.
Conclusion
The available data from primary cell models and supporting assays demonstrate that this compound is a potent and selective inhibitor of Galectin-1. Its mechanism of action, centered on the reversal of Gal-1-mediated immunosuppression, presents a compelling rationale for its development as a cancer therapeutic. The provided comparative data, while still emerging, positions this compound as a promising candidate for further investigation, particularly in combination with other immunotherapies. The detailed protocols and pathway diagrams included in this guide offer a transparent foundation for researchers to build upon in their exploration of this novel therapeutic agent.
References
- 1. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Immunomodulatory Profiles of GB1908 and Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immunomodulatory profile of GB1908, a selective Galectin-1 (Gal-1) inhibitor, with established checkpoint inhibitors, including PD-1 and CTLA-4 antagonists. The information is compiled from publicly available research and is intended to provide an objective comparison supported by experimental context.
Introduction
This compound is a novel, selective, and orally available small molecule inhibitor of the Galectin-1 carbohydrate recognition domain.[1][2] Galectin-1 is a β-galactoside-binding lectin implicated in pro-tumorigenic and immunosuppressive mechanisms.[2][3] In contrast, checkpoint inhibitors are monoclonal antibodies that block inhibitory pathways on T cells, such as the PD-1/PD-L1 and CTLA-4/B7 axes, to enhance anti-tumor immunity.[4] This guide will compare their mechanisms of action, effects on immune cells, and cytokine modulation.
Comparative Data on Immunomodulatory Effects
The following tables summarize the comparative immunomodulatory profiles of this compound and checkpoint inhibitors. The data for this compound is based on in vitro studies, including a stromal non-small cell lung cancer (NSCLC) tumor microenvironment (TME) model.[2]
Table 1: Effect on T Cell Populations
| Parameter | This compound (Galectin-1 Inhibitor) | PD-1 Inhibitors (e.g., Pembrolizumab) | CTLA-4 Inhibitors (e.g., Ipilimumab) |
| Mechanism of Action | Inhibits Galectin-1, preventing T cell apoptosis and reducing immunosuppressive cytokine production.[2] | Blocks the interaction between PD-1 on T cells and its ligands (PD-L1/PD-L2) on tumor and immune cells.[5][6][7][8] | Blocks the interaction between CTLA-4 on T cells and its ligands (CD80/CD86) on antigen-presenting cells.[4][9][10][11] |
| Effector T Cell Function | Enhances T cell survival and function by blocking Gal-1-induced apoptosis.[2] | Restores and enhances the activity of exhausted effector T cells in the tumor microenvironment.[5][6][8] | Promotes the activation and proliferation of naive and memory T cells, primarily in lymphoid organs.[4][11] |
| Regulatory T Cell (Treg) Function | Indirectly reduces Treg-mediated suppression by modulating the cytokine environment. | May decrease the suppressive function of Tregs within the tumor. | Depletes Tregs in the tumor microenvironment through antibody-dependent cell-mediated cytotoxicity (ADCC).[4] |
Table 2: Modulation of Cytokine Production
| Cytokine | This compound (in stromal NSCLC TME model) | PD-1 Inhibitors | CTLA-4 Inhibitors |
| Pro-inflammatory Cytokines | |||
| IFN-γ | No significant direct upregulation reported in the stromal NSCLC TME model; however, in other models, Gal-1 inhibition can lead to increased IFN-γ.[12] | Increased production by activated T cells. | Increased production by activated T cells. |
| TNF-α | Reduced production.[12] | Increased production by activated T cells. | Increased production by activated T cells. |
| IL-2 | Not reported in the stromal NSCLC TME model. | Increased production, leading to T cell proliferation. | Increased production, leading to T cell proliferation. |
| Immunosuppressive Cytokines | |||
| IL-10 | Reduced production.[12][13] | Decreased production in some contexts. | Decreased production in some contexts. |
| IL-17A | Reduced production.[12] | No primary direct effect. | No primary direct effect. |
| IL-6 | Reduced production.[12] | No primary direct effect. | No primary direct effect. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by this compound and checkpoint inhibitors.
Caption: this compound inhibits Galectin-1, preventing T cell apoptosis and immunosuppression.
Caption: PD-1 inhibitors block the PD-1 pathway, preventing T cell inhibition.
Caption: CTLA-4 inhibitors block the CTLA-4 pathway, promoting T cell activation.
Experimental Protocols
The following is a representative protocol for an in vitro stromal NSCLC TME model, similar to the BioMAP® system used to assess the immunomodulatory profile of this compound.
Objective: To evaluate the effect of this compound and checkpoint inhibitors on cytokine production and T cell activation in a co-culture model of the NSCLC tumor microenvironment.
Materials:
-
Human NSCLC cell line (e.g., A549)
-
Human lung fibroblasts (e.g., IMR-90)
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Anti-PD-1 antibody (e.g., Pembrolizumab)
-
Anti-CTLA-4 antibody (e.g., Ipilimumab)
-
Cell culture reagents and media
-
Cytokine analysis kits (e.g., ELISA, Luminex)
-
Flow cytometry antibodies for T cell markers (e.g., CD3, CD8, CD69, FoxP3)
Experimental Workflow:
Caption: Workflow for in vitro stromal NSCLC TME model experiment.
Methodology:
-
Co-culture preparation: Human lung fibroblasts are seeded in a 96-well plate to form a confluent monolayer. Subsequently, human NSCLC cells are added and allowed to adhere. Finally, freshly isolated human PBMCs are added to the co-culture.
-
Compound Treatment: this compound, anti-PD-1 antibody, and anti-CTLA-4 antibody are added to the co-culture wells at a range of concentrations. A vehicle control is also included.
-
Incubation: The plate is incubated for 48-72 hours to allow for cellular interactions and responses to the treatments.
-
Cytokine Analysis: After incubation, the supernatant from each well is collected. The concentrations of key pro-inflammatory and immunosuppressive cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10, IL-6, IL-17A) are measured using ELISA or a multiplex immunoassay.
-
Flow Cytometry: The cells are harvested and stained with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8), activation markers (e.g., CD69, CD25), and Treg markers (e.g., FoxP3). The stained cells are then analyzed by flow cytometry to determine the effects of the treatments on T cell populations and their activation status.
Conclusion
This compound presents a distinct immunomodulatory profile compared to traditional checkpoint inhibitors. By targeting Galectin-1, this compound directly counteracts a key mechanism of T cell apoptosis and reduces the production of a broad range of immunosuppressive cytokines.[2][12] This contrasts with PD-1 and CTLA-4 inhibitors, which primarily act by blocking specific T cell inhibitory receptors. The differing mechanisms of action suggest that this compound could have therapeutic potential as a monotherapy in tumors with high Galectin-1 expression or in combination with checkpoint inhibitors to achieve a more comprehensive reversal of immune suppression within the tumor microenvironment. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel approach.
References
- 1. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of this compound, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current understanding of CTLA-4: from mechanism to autoimmune diseases [frontiersin.org]
- 10. CTLA4 Signaling Pathway | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Current Understanding of Cytotoxic T Lymphocyte Antigen-4 (CTLA-4) Signaling in T-Cell Biology and Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Galectin-1 triggers an immunoregulatory signature in T helper cells functionally defined by IL-10 expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of GB1908: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published in vivo efficacy data for GB1908, a selective and orally active galectin-1 inhibitor. The information is compiled from publicly available preclinical studies to assist researchers in evaluating its potential as a therapeutic agent. While efforts have been made to provide detailed information, access to the full text of some primary publications was limited. Therefore, some of the quantitative data and detailed protocols are based on the information available in abstracts and general methodologies for similar experimental models.
Comparative Efficacy of this compound in Syngeneic Mouse Models
This compound has been evaluated in several syngeneic mouse models, demonstrating its potential to inhibit tumor growth in various cancer types. The primary findings from these studies are summarized below.
| Tumor Model | Cell Line | Mouse Strain | Dosing Regimen | Key Findings | Reference |
| Lung Carcinoma | LL/2 (Lewis Lung Carcinoma) | C57BL/6 | 30 mg/kg, twice daily, oral | Reduced the growth of primary lung tumors.[1][2] | [1][2] |
| Breast Carcinoma | 4T1 | BALB/c | Not specified in abstract | Slowed tumor growth.[3] | [3] |
| Metastatic Melanoma | B16-F10 | C57BL/6 | Not specified in abstract | Slowed tumor growth.[3] | [3] |
Note: Detailed quantitative data such as tumor growth inhibition (TGI) percentages, survival curves, and statistical analyses were not available in the reviewed abstracts.
Experimental Protocols
The following are generalized protocols for the syngeneic mouse models used to evaluate the in vivo efficacy of this compound, based on standard methodologies. The exact details of the this compound studies may vary.
LL/2 Lung Carcinoma Model
The Lewis Lung Carcinoma (LL/2 or LLC1) model is a widely used syngeneic model for studying lung cancer.[4][5][6][7]
-
Cell Culture: LL/2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Animal Strain: Female C57BL/6 mice, typically 6-8 weeks old.[4][6]
-
Tumor Implantation: 1 x 10^6 LL/2 cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[8]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at the specified dose.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.
4T1 Breast Carcinoma Model
The 4T1 model is an aggressive, metastatic model of breast cancer.[9][10][11]
-
Cell Culture: 4T1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Animal Strain: Female BALB/c mice, typically 6-8 weeks old.[12]
-
Tumor Implantation: 1 x 10^5 to 1 x 10^6 4T1 cells are injected into the mammary fat pad.[12][11]
-
Treatment: Treatment is initiated when tumors are established.
-
Efficacy Evaluation: Primary tumor growth is monitored. Due to the metastatic nature of this model, lung, liver, and other organs may be examined for metastatic nodules at the end of the study.
B16-F10 Melanoma Model
The B16-F10 model is a commonly used syngeneic model for metastatic melanoma.[13][14][15][16]
-
Cell Culture: B16-F10 cells are cultured in DMEM with 10% FBS.
-
Tumor Implantation: 1 x 10^5 to 1 x 10^6 B16-F10 cells are injected subcutaneously or intradermally.[8][16]
-
Treatment: Dosing begins once tumors are established.
-
Efficacy Evaluation: Tumor growth is monitored by caliper measurements.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Figure 1: Generalized experimental workflow for in vivo efficacy studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. td2inc.com [td2inc.com]
- 5. LLC1 (LL-2) Cells [cytion.com]
- 6. crownbio.com [crownbio.com]
- 7. oncology.labcorp.com [oncology.labcorp.com]
- 8. Establishment of syngeneic melanoma model [bio-protocol.org]
- 9. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 10. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Breast cancer: 4T1 Syngeneic Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 13. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] A clinically relevant, syngeneic model of spontaneous, highly metastatic B16 mouse melanoma. | Semantic Scholar [semanticscholar.org]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. oncology.labcorp.com [oncology.labcorp.com]
Assessing the Potential Synergistic Effects of GB1908 with Standard Chemotherapy: A Comparative Analysis Based on Preclinical Evidence from Galectin-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of GB1908, a selective galectin-1 inhibitor, with standard chemotherapy. While direct preclinical or clinical data on the combination of this compound with chemotherapy are not yet publicly available, this document synthesizes findings from studies on other galectin-1 inhibitors to project the likely benefits and mechanisms of such a combination. The data presented herein is derived from analogous studies and serves as a rationale for the investigation of this compound in combination with standard cytotoxic agents.
Introduction to this compound and Galectin-1 Inhibition
This compound is a selective and orally active inhibitor of galectin-1, a β-galactoside-binding protein that is overexpressed in various cancers and contributes to tumor progression, immune evasion, and angiogenesis.[1] Inhibition of galectin-1 is a promising therapeutic strategy, and combining it with standard chemotherapy may offer synergistic advantages by overcoming drug resistance and enhancing anti-tumor efficacy.[2][3]
Synergistic Potential with Standard Chemotherapy: Evidence from Analogous Galectin-1 Inhibitors
Preclinical studies on other small molecule inhibitors of galectin-1 have demonstrated significant synergistic anti-tumor activity when combined with standard chemotherapeutic agents like paclitaxel (B517696). These findings provide a strong basis for expecting similar synergistic outcomes with this compound.
In Vitro Synergistic Effects
Studies on the galectin-1 inhibitor LLS2 in combination with paclitaxel have shown synergistic cytotoxicity in various cancer cell lines. The combination index (CI) values, a measure of synergy, were consistently below 1, indicating a synergistic interaction.
Table 1: In Vitro Synergism of a Galectin-1 Inhibitor (LLS2) with Paclitaxel
| Cell Line | Cancer Type | LLS2 IC50 (µM) | Paclitaxel IC50 (nM) | Combination Index (CI) at ED50 |
| SKOV3 | Ovarian Cancer | ~5 | ~10 | < 1 (Synergistic) |
| PANC-1 | Pancreatic Cancer | ~7 | ~15 | < 1 (Synergistic) |
| MDA-MB-231 | Breast Cancer | ~6 | ~12 | < 1 (Synergistic) |
Data is extrapolated from figures in a study on LLS2, a novel galectin-1 inhibitor, and is intended to be representative of the potential of galectin-1 inhibition in combination with chemotherapy.[1][4]
In Vivo Synergistic Efficacy
The combination of galectin-1 inhibition with chemotherapy has also shown superior efficacy in animal models. In an ovarian cancer xenograft model, the combination of the galectin-1 inhibitor LLS2 and paclitaxel resulted in significantly greater tumor growth inhibition compared to either agent alone.
Table 2: In Vivo Tumor Growth Inhibition with a Galectin-1 Inhibitor (LLS2) and Paclitaxel Combination
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| LLS2 alone | ~30% |
| Paclitaxel alone | ~50% |
| LLS2 + Paclitaxel | >80% |
Data is based on a representative in vivo study with the galectin-1 inhibitor LLS2 and is illustrative of the potential for enhanced efficacy with combination therapy.[1][5]
Proposed Mechanism of Synergy
The synergistic effect of galectin-1 inhibitors with chemotherapy is thought to be mediated through the modulation of key signaling pathways involved in cell survival and proliferation. Inhibition of galectin-1 can disrupt its interaction with oncogenic proteins like H-Ras, leading to the suppression of downstream pro-survival pathways such as the Raf/MEK/ERK pathway.[1][5][6] This disruption can sensitize cancer cells to the cytotoxic effects of chemotherapy.
Caption: Proposed mechanism of synergy between this compound and chemotherapy.
Experimental Protocols
The following are representative experimental protocols based on studies with other galectin-1 inhibitors that can be adapted to assess the synergistic effects of this compound with standard chemotherapy.
In Vitro Synergy Assessment
-
Cell Culture: Human cancer cell lines (e.g., SKOV3 for ovarian, PANC-1 for pancreatic) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, a standard chemotherapeutic agent (e.g., paclitaxel), and their combination at constant ratios.
-
Cell Viability Assay: After a 72-hour incubation, cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Analysis: The dose-response curves are analyzed using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Caption: Workflow for in vitro synergy assessment.
In Vivo Efficacy Study
-
Animal Model: Female athymic nude mice are subcutaneously inoculated with a human cancer cell line (e.g., SKOV3).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy alone (e.g., paclitaxel), and (4) this compound + Chemotherapy.
-
Dosing Regimen: this compound is administered orally (e.g., daily), and the chemotherapeutic agent is administered intraperitoneally (e.g., once weekly) at predetermined doses.
-
Tumor Measurement: Tumor volume is measured bi-weekly with calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the control group.
Caption: Workflow for in vivo efficacy study.
Conclusion and Future Directions
The preclinical data from studies on analogous galectin-1 inhibitors strongly suggest that this compound has the potential to act synergistically with standard chemotherapy to enhance anti-tumor effects. The proposed mechanism involves the suppression of pro-survival signaling pathways, thereby increasing the sensitivity of cancer cells to cytotoxic agents.
Further preclinical studies are warranted to directly evaluate the synergistic effects of this compound with a range of standard chemotherapy drugs in various cancer models. Such studies will be crucial for defining optimal combination regimens and for guiding the clinical development of this compound as a promising new agent in combination cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Galectin-3 and galectin-1 interactions in breast cancer therapy | Universa Medicina [univmed.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Galectin-1 Inhibitor Discovered through One-Bead Two-Compound Library Potentiates the Antitumor Effects of Paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Galectin-1 Inhibitor Discovered through One-Bead-Two-Compounds Library Potentiates the Anti-tumor Effects of Paclitaxel in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin Targeted Therapy in Oncology: Current Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GB1908 and Other Glycomimetics in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emerging Glycomimetic Cancer Therapies
In the evolving landscape of oncology, glycomimetics are emerging as a promising class of therapeutics that target carbohydrate-mediated interactions crucial for cancer progression. This guide provides a head-to-head comparison of GB1908, a selective Galectin-1 inhibitor, with other notable glycomimetics—Uproleselan (GMI-1271), GMI-1359, and Belapectin (GR-MD-02)—in various preclinical cancer models. The data presented herein is intended to offer a clear, data-driven perspective to inform future research and development efforts.
Executive Summary
This comparative guide synthesizes available preclinical data for four glycomimetics, focusing on their mechanisms of action, efficacy in cancer models, and the experimental protocols used to generate the data.
-
This compound , a selective small molecule inhibitor of Galectin-1, has demonstrated efficacy in reducing T-cell apoptosis and slowing tumor growth in breast and melanoma cancer models.
-
Uproleselan (GMI-1271) , an E-selectin antagonist, has shown promise in acute myeloid leukemia (AML) by disrupting cancer cell adhesion and enhancing chemotherapy response.
-
GMI-1359 , a dual inhibitor of E-selectin and CXCR4, exhibits potential in preventing bone metastasis in models of prostate and breast cancer.
-
Belapectin (GR-MD-02) , a Galectin-3 inhibitor, has been shown to induce apoptosis in cancer cells and enhance anti-tumor immunity in combination with checkpoint inhibitors.
The following sections provide a detailed breakdown of the available quantitative data, the methodologies behind the findings, and visual representations of the key biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Glycomimetics
The following tables summarize the key in vitro and in vivo efficacy data for this compound and its counterparts. Direct head-to-head studies are limited; therefore, this comparison is based on data from individual studies in similar cancer models.
| Glycomimetic | Target | Cancer Model | Assay | Result | Citation |
| This compound | Galectin-1 | Jurkat T-cells (Leukemia) | T-cell Apoptosis Inhibition | IC50 = 850 nM | [1] |
| Uproleselan (GMI-1271) | E-selectin | Not specified | E-selectin Inhibition | IC50 = 1.75 µM | [2][3] |
| GMI-1359 | E-selectin & CXCR4 | Prostate Cancer Cell Lines (PC3, PC3b, C4-2B, VCaP) | Docetaxel Sensitivity (IC50) | Trend of higher IC50 in bone metastasis-derived cells | [4] |
| Belapectin (GR-MD-02) | Galectin-3 | 4T1 (Breast Cancer), MCA-205 (Sarcoma) | Cell Proliferation | Decreased proliferation |
| Glycomimetic | Cancer Model | Treatment | Outcome | Citation |
| This compound | Syngeneic Breast Carcinoma Mouse Model | This compound | Reduced tumor volume | [5] |
| This compound | Syngeneic Melanoma Mouse Model | This compound | Reduced tumor volume | [5] |
| Uproleselan (GMI-1271) | AML Mouse Xenograft | Uproleselan + Chemotherapy | Enhanced survival | [6] |
| GMI-1359 | Prostate Cancer Intraosseous Tumor Model | GMI-1359 + Docetaxel | Decreased tumor size and osteolysis | [4][7] |
| Belapectin (GR-MD-02) | 4T1 Mammary Carcinoma Mouse Model | Belapectin + anti-OX40 mAb | Reduced lung metastases and improved survival | [5] |
Signaling Pathways and Mechanisms of Action
The glycomimetics discussed in this guide interfere with key signaling pathways involved in cancer cell survival, proliferation, and metastasis.
Galectin-1 Signaling and Inhibition by this compound
Galectin-1, overexpressed in various cancers, contributes to an immunosuppressive tumor microenvironment by inducing T-cell apoptosis. This compound, by selectively binding to the carbohydrate recognition domain (CRD) of Galectin-1, blocks its interaction with glycoproteins on T-cells, thereby preventing apoptosis and restoring anti-tumor immunity.
E-selectin and CXCR4 Signaling in Metastasis and Inhibition by Uproleselan and GMI-1359
E-selectin, expressed on endothelial cells, and the chemokine receptor CXCR4, on cancer cells, are key players in the metastatic cascade. The interaction of cancer cells with the endothelium via E-selectin facilitates their extravasation, while CXCR4 signaling guides them to metastatic sites, such as the bone marrow. Uproleselan blocks the E-selectin interaction, while GMI-1359 dually targets both E-selectin and CXCR4, offering a potentially more comprehensive anti-metastatic strategy.
References
- 1. Discovery of the Selective and Orally Available Galectin-1 Inhibitor this compound as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting E-selectin to Tackle Cancer Using Uproleselan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uproleselan | antagonist of E-Selectin| antithrombotic/anticancer drug candidate | CAS# 1983970-12-2 | GMI-1271; GMI1271| InvivoChem [invivochem.com]
- 4. Dual CXCR4 and E-Selectin Inhibitor, GMI-1359, Shows Anti-Bone Metastatic Effects and Synergizes with Docetaxel in Prostate Cancer Cell Intraosseous Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectin-3 inhibition using novel inhibitor GR-MD-02 improves survival and immune function while reducing tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1/2 study of uproleselan added to chemotherapy in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual CXCR4 and E-Selectin Inhibitor, GMI-1359, Shows Anti-Bone Metastatic Effects and Synergizes with Docetaxel in Prostate Cancer Cell Intraosseous Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling GB1908
For researchers, scientists, and drug development professionals working with the selective galectin-1 inhibitor, GB1908, this guide provides essential safety protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a thorough risk assessment should be conducted. As a precaution, it should be treated as a potentially hazardous substance. The following personal protective equipment is mandatory:
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Hand Protection | Nitrile gloves | Chemically resistant |
| Body Protection | Laboratory coat | Standard |
General Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.
-
Wash hands thoroughly after handling the compound.
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound within the laboratory is crucial for safety and experimental consistency.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
Preparation of Solutions:
-
All manipulations involving the solid compound should be performed in a chemical fume hood.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Consult relevant literature for appropriate solvents and concentrations for your specific application.
Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Use a licensed chemical waste disposal company for collection and disposal.
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following protocols are based on published studies involving this compound.
In Vitro: Galectin-1 Inhibition Assay in Jurkat Cells
This protocol outlines the procedure to assess the inhibitory effect of this compound on galectin-1-induced apoptosis in Jurkat cells.
Materials:
-
Jurkat cells
-
Recombinant human galectin-1
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
Apoptosis detection kit (e.g., Annexin V-FITC)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment: Seed Jurkat cells in a multi-well plate. Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Induction of Apoptosis: Add recombinant human galectin-1 to the cell cultures to induce apoptosis.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Apoptosis Detection: Stain the cells with an apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
In Vivo: Murine Lung Cancer Model
This protocol describes the use of this compound in a murine model of lung cancer to evaluate its anti-tumor efficacy.
Materials:
-
Female C57BL/6 mice
-
Lewis Lung Carcinoma (LLC) cells
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject LLC cells into the flank of female C57BL/6 mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization: Randomly assign mice to treatment and control groups.
-
Treatment Administration: Administer this compound orally to the treatment group at a specified dose and frequency (e.g., 30 mg/kg, twice daily). Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitoring: Monitor the health and body weight of the mice throughout the experiment.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Visualizing Workflows and Pathways
To provide a clear, at-a-glance understanding of the necessary procedures and the biological context of this compound, the following diagrams have been generated.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified Galectin-1 signaling pathway and the inhibitory action of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
